An In-depth Technical Guide to 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry The pyridine ring is a fundamental heterocyclic motif that features prominently...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine Scaffolds in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for diverse functionalization make it a privileged scaffold in drug design.[1][3] The introduction of a bromine atom and an ether linkage, as in the case of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, offers a versatile platform for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This guide provides a comprehensive overview of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery based on structurally related compounds. While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis is highly feasible through established chemical transformations. A structurally related compound, 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde, has a registered CAS number of 892873-56-2, indicating the precedent for this chemical scaffold.[5]
Chemical Identity and Physicochemical Properties
While experimental data for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is not widely available, its key physicochemical properties can be predicted based on its constituent parts and the principles of organic chemistry.
Property
Predicted Value
Molecular Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.
Boiling Point
Predicted to be high due to its molecular weight and polar nature.
Melting Point
Expected to be a crystalline solid with a defined melting point.
A Plausible Synthetic Pathway: The Williamson Ether Synthesis
The most logical and efficient method for the synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide of (pyridin-3-yl)methanol will react with a suitable 5-bromo-2-halopyridine.
The overall synthetic strategy can be visualized as follows:
In-Depth Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of bifunctional heterocyclic scaffolds is essential for optimizing pharmacokinetic properties and target binding a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of bifunctional heterocyclic scaffolds is essential for optimizing pharmacokinetic properties and target binding affinity. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile building block characterized by a brominated pyridine ring linked via an ether bridge to a basic 3-pyridyl moiety[1]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural causality, and field-proven experimental workflows for its synthesis and downstream functionalization.
Molecular Architecture and Physicochemical Properties
The molecular architecture of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine dictates its behavior in both biological systems and synthetic environments. The molecule features two distinct pyridine rings separated by an oxymethylene (
−O−CH2−
) linker. This linker provides critical rotational degrees of freedom, allowing the rings to adopt non-planar conformations that are highly favorable for navigating complex protein binding pockets.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters critical for drug design and formulation[1][2][3]:
Property
Value
Causality / Implication in Drug Design
Molecular Formula
C11H9BrN2O
Defines the baseline atomic composition and heavy atom count.
Molecular Weight
265.11 g/mol
Well within the Lipinski Rule of 5 limit (<500 Da), ensuring excellent baseline permeability.
Boiling Point
358.7 ± 32.0 °C
High boiling point indicates strong intermolecular dipole-dipole interactions driven by the pyridine nitrogens.
Density
1.499 ± 0.06 g/cm³
The high density is primarily attributed to the heavy bromine atom at the 5-position.
Predicted pKa
4.39 ± 0.10
Corresponds to the basicity of the 3-pyridyl nitrogen. The 2-alkoxypyridine nitrogen is significantly less basic due to electron withdrawal by the oxygen.
Predicted LogP
~2.8 - 4.0
The bromine atom enhances lipophilicity, balancing the hydrophilicity of the two nitrogen atoms to achieve optimal membrane partitioning.
Data supported by computational models and empirical databases from [2] and [3].
Experimental Workflow: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most robust method for synthesizing 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is through a Williamson-type ether synthesis operating via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Rationale and Causality
To achieve high yields, 3-pyridinemethanol is reacted with 5-bromo-2-fluoropyridine .
Electrophile Selection: Fluorine is chosen over chlorine or bromine at the 2-position because the highly electronegative fluorine atom strongly stabilizes the anionic Meisenheimer complex transition state, accelerating the SNAr reaction.
Base Selection: Sodium Hydride (NaH) is utilized as a non-nucleophilic, strong base to quantitatively deprotonate the primary alcohol. This prevents side reactions that could occur with nucleophilic bases (like hydroxides).
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is selected because its high dielectric constant stabilizes the ionic intermediates while fully dissolving the alkoxide salt.
Step-by-Step Self-Validating Protocol
Preparation of the Nucleophile: Dissolve 1.0 equivalent of 3-pyridinemethanol in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
Deprotonation: Carefully add 1.2 equivalents of Sodium Hydride (60% dispersion in mineral oil) portion-wise.
Causality: The slow addition controls the exothermic release of hydrogen gas.
Self-Validation Check: The cessation of bubbling (H₂ evolution) indicates complete formation of the alkoxide intermediate.
Electrophilic Attack: Add 1.05 equivalents of 5-bromo-2-fluoropyridine dropwise to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.
In-Process Control (IPC): Sample the reaction mixture and analyze via LC-MS.
Self-Validation Check: The reaction is deemed complete when the starting material peak disappears and a new peak emerges at
m/z
265.1 / 267.1
[M+H]+
. The presence of a 1:1 isotopic doublet is the definitive signature of the monobrominated target product.
Quench and Extraction: Quench the reaction carefully with cold water to destroy unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
SNAr synthesis pathway of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine via Meisenheimer complex.
The true synthetic value of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine lies in its C-Br bond, which serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Because the bromine is located at the 5-position of the pyridine ring, it is sufficiently electron-deficient to undergo rapid oxidative addition by Pd(0) catalysts. Researchers frequently couple this scaffold with various arylboronic acids to generate extended biaryl systems, which are ubiquitous motifs in kinase inhibitors targeting oncology and autoimmune indications[1].
Technical Whitepaper: Molecular Architecture, Physicochemical Profiling, and Synthetic Utility of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for the rapid discovery of high-affinity ligands. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount for the rapid discovery of high-affinity ligands. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) has emerged as a highly versatile intermediate, particularly in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This whitepaper provides an in-depth analysis of its molecular structure, precise molecular weight calculations, physicochemical properties, and field-proven synthetic methodologies.
Molecular Structure and Physicochemical Profiling
The structural architecture of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine consists of two distinct pyridine rings connected via a flexible methoxy ether linkage. The presence of the heavy bromine atom at the 5-position of the primary pyridine ring dictates both its molecular weight and its chemical reactivity.
Molecular Weight Calculation
The exact molecular weight is a critical parameter for stoichiometric calculations and mass spectrometry (LC-MS) validation. The empirical formula is C₁₁H₉BrN₂O .
To facilitate rapid reference for drug development professionals, the core physicochemical properties are summarized below[1][2]:
Property
Value
Scientific Implication
CAS Number
331809-15-5
Unique chemical identifier for procurement.
Molecular Formula
C₁₁H₉BrN₂O
Defines elemental composition.
Molecular Weight
265.11 g/mol
Ideal low-MW building block for Lipinski compliance.
Exact Mass (Monoisotopic)
263.99 g/mol (⁷⁹Br)
Primary target mass for high-resolution MS (HRMS).
Rotatable Bonds
3
Provides conformational flexibility for target binding.
Hydrogen Bond Donors
0
Enhances membrane permeability.
Hydrogen Bond Acceptors
3
Facilitates interactions with kinase hinge regions.
Structural Causality & Reactivity Profile
As a Senior Application Scientist, it is crucial to understand why this specific molecule behaves the way it does in a synthetic pipeline.
The 5-Bromo-Pyridine Electrophile: The bromine atom is positioned para to the pyridine nitrogen. The electron-withdrawing nature of the pyridine ring makes the C-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the molecule an exceptional substrate for and Suzuki-Miyaura cross-couplings.
The Methoxy Ether Linkage: The -O-CH₂- bridge introduces sp³ character into an otherwise flat, aromatic system. This structural "kink" allows the two pyridine rings to adopt non-planar conformations, which is often required to navigate complex protein binding pockets without suffering from the poor solubility typical of flat, rigid biaryls.
The Pyridin-3-yl Moiety: The terminal pyridine ring acts as a strong hydrogen bond acceptor and improves the overall aqueous solubility of downstream drug candidates compared to a simple phenyl ring.
Synthetic Methodology: A Self-Validating Protocol
The most efficient route to synthesize 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is via a Nucleophilic Aromatic Substitution (SₙAr). The protocol below is designed as a self-validating system , ensuring that causality and quality control are built into the workflow.
Reagents and Causality
Nucleophile: 3-Pyridinylmethanol (1.0 eq).
Electrophile: 5-Bromo-2-fluoropyridine (1.05 eq). Causality: Fluorine is chosen over chlorine or bromine at the 2-position because its high electronegativity strongly polarizes the C-F bond, accelerating the addition step of the SₙAr mechanism.
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: NaH irreversibly deprotonates the alcohol to form a highly reactive alkoxide, driving the reaction forward with the evolution of hydrogen gas.
Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: A polar aprotic solvent stabilizes the charged Meisenheimer complex transition state.
Step-by-Step Execution
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add a solution of 3-pyridinylmethanol (1.0 eq) in DMF dropwise. Stir for 30 minutes until H₂ evolution ceases.
Substitution: Add 5-bromo-2-fluoropyridine (1.05 eq) dropwise to the cold alkoxide solution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Built-in Validation & Quality Control
In-Process Control (IPC): Monitor the reaction via TLC (Thin Layer Chromatography). The disappearance of the 5-bromo-2-fluoropyridine spot confirms reaction completion.
LC-MS Verification: Analyze the purified product. A dominant peak at m/z 265.0 [M+H]⁺ and 267.0 [M+H]⁺ (due to the 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br) validates the molecular weight.
¹H-NMR Confirmation: Look for the characteristic singlet of the methylene bridge (-CH₂-) around δ 5.4 ppm, confirming the successful formation of the ether linkage.
Synthetic workflow and self-validation for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Downstream Applications in Drug Discovery
Once synthesized and validated, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine serves as a critical node in drug discovery pipelines. By subjecting the molecule to Palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of biaryl compounds.
For instance, coupling this intermediate with various arylboronic acids yields extended scaffolds that frequently act as ATP-competitive inhibitors in kinase signaling pathways (e.g., targeting EGFR or JAK/STAT pathways). The terminal pyridine nitrogen often forms a critical hydrogen bond with the kinase hinge region, while the newly coupled aryl group occupies the hydrophobic pocket.
Downstream application of the bromopyridine scaffold in targeted kinase inhibitor development.
Spectroscopic Characterization of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine. Designed for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on the analysis of structurally similar compounds. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule.
Introduction
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a molecule of interest in medicinal chemistry and materials science due to its unique electronic and structural features. Accurate characterization of this compound is paramount for its application and further development. This guide provides a foundational understanding of its spectroscopic properties, employing a predictive approach grounded in the experimental data of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the analysis of related pyridine and bromopyridine derivatives.
Proton Assignment
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
H-8' (Pyridine)
~8.65
d
~2.4
H-6' (Pyridine)
~8.55
dd
~4.8, 1.6
H-6 (Bromopyridine)
~8.30
d
~2.5
H-4' (Pyridine)
~7.80
dt
~7.8, 2.0
H-4 (Bromopyridine)
~7.75
dd
~8.7, 2.5
H-5' (Pyridine)
~7.35
dd
~7.8, 4.8
H-3 (Bromopyridine)
~6.70
d
~8.7
-CH₂-
~5.40
s
-
Causality of Experimental Choices: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the aromatic protons, particularly the closely spaced signals of the two pyridine rings. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, providing good solubility without interfering with the signals of interest.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on data from similar substituted pyridines.
Carbon Assignment
Predicted Chemical Shift (ppm)
C-2 (Bromopyridine)
~163
C-6 (Bromopyridine)
~148
C-4' (Pyridine)
~149
C-2' (Pyridine)
~149
C-4 (Bromopyridine)
~141
C-3' (Pyridine)
~135
C-5' (Pyridine)
~123
C-5 (Bromopyridine)
~115
C-3 (Bromopyridine)
~112
-CH₂-
~68
Trustworthiness of Protocol: To ensure the accuracy of the acquired data, a standard protocol involving sample preparation with a known concentration, use of an internal standard like tetramethylsilane (TMS), and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio is essential.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
¹H NMR Acquisition: Acquire the spectrum with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard.
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine are listed below. These predictions are based on characteristic frequencies of substituted pyridines and ethers.[1]
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Intensity
C-H stretching (aromatic)
3100-3000
Medium-Weak
C-H stretching (aliphatic, -CH₂-)
2950-2850
Medium
C=N and C=C stretching (pyridine rings)
1600-1450
Strong
C-O-C stretching (ether)
1250-1050
Strong
C-Br stretching
600-500
Medium-Strong
Authoritative Grounding: The presence of strong absorption bands in the 1600-1450 cm⁻¹ region is a hallmark of the pyridine ring system. The C-O-C stretching of the ether linkage is expected to be a prominent feature in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be analyzed for the characteristic absorption bands.
The Pharmacological Versatility of Pyridine Ether Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation
Executive Summary As a privileged scaffold in medicinal and agricultural chemistry, the pyridine ether moiety offers unparalleled versatility. The electron-deficient nature of the pyridine ring, combined with the conform...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged scaffold in medicinal and agricultural chemistry, the pyridine ether moiety offers unparalleled versatility. The electron-deficient nature of the pyridine ring, combined with the conformational flexibility and hydrogen-bonding capacity of the ether linkage, allows these derivatives to precisely modulate diverse biological targets. This whitepaper synthesizes field-proven insights into the biological activities of pyridine ether derivatives, spanning neuropharmacology, antimicrobial therapeutics, oncology, and agrochemicals. For drug development professionals, understanding the causality behind these structural modifications is critical for optimizing pharmacokinetics and target affinity.
Neuropharmacology: Subnanomolar Modulators of Central nAChRs
Mechanistic Causality
The central nervous system relies heavily on the
α4β2
subtype of neuronal nicotinic acetylcholine receptors (nAChRs) for cognitive function. Dysregulation of these receptors is implicated in Alzheimer's disease and other neurological disorders. 3-Pyridyl ethers have emerged as highly potent, subtype-selective ligands. The causality behind their efficacy lies in the ether oxygen, which acts as a crucial hydrogen-bond acceptor, while the flexible ether linkage allows the molecule to adopt a low-energy conformation. This specific geometry perfectly mimics the N-N distance found in natural agonists like acetylcholine and potent alkaloids like epibatidine, enabling subnanomolar binding affinity without the severe toxicity associated with non-selective ganglionic activation 1.
Quantitative Binding Data
The strategic placement of pyrrolidine or azetidine rings adjacent to the 3-pyridyl ether core yields exceptional binding profiles.
Compound
Target Receptor
Binding Affinity (
Ki
)
Efficacy / Selectivity
A-85380 (4a)
Rat brain
α4β2
nAChR
~50 pM
163% efficacy vs. Nicotine
A-84543 (2a)
Human
α4β2
nAChR
Subnanomolar
84-fold selectivity over ganglionic receptors
Epibatidine (Control)
General nAChRs
~40 pM
Highly potent, but lacks subtype selectivity
Data aggregated from structure-activity relationship (SAR) studies on novel 3-pyridyl ethers 2.
Receptor Activation Pathway
Activation pathway of α4β2 nAChRs by 3-pyridyl ether agonists leading to neurotransmission.
Antimicrobial Therapeutics: Imidazo[1,2-a]pyridine Ethers in Tuberculosis
Mechanistic Causality
The approval of bedaquiline validated mycobacterial ATP synthase as a lethal target for Mycobacterium tuberculosis (Mtb). Imidazo[1,2-a]pyridine ethers (IPEs) have been discovered as highly selective inhibitors of this pathway. The fusion of the imidazo and pyridine rings creates a rigid, electron-rich core that intercalates into the hydrophobic pockets of mycobacterial membrane proteins. The ether side-chain is the critical variable; optimizing its length and terminal functional groups dictates whether the molecule targets ATP synthase or cytochrome c oxidase, ultimately disrupting the proton gradient required for Mtb survival 3.
Self-Validating Protocol: Mycobacterial ATP Synthesis Inhibition Assay
To ensure that the observed inhibition is due to direct target engagement rather than non-specific membrane disruption, we utilize Inverted Membrane Vesicles (IMVs). This isolates the ATP synthesis machinery from whole-cell complexities, providing a self-validating biochemical readout.
IMV Preparation: Isolate IMVs from Mycobacterium smegmatis (a safe surrogate for Mtb) via French press lysis and ultracentrifugation. Rationale: IMVs expose the F1 domain of ATP synthase to the external buffer, allowing direct access for the IPE inhibitors and substrates.
Compound Incubation: Dispense 10 µL of the IPE test compound (serial dilutions from 10 µM to 1 nM) into a 384-well white opaque plate. Add 20 µL of IMV suspension. Incubate for 30 minutes at room temperature.
Reaction Initiation: Add 10 µL of assay buffer containing ADP (1 mM), inorganic phosphate (Pi, 5 mM), and NADH (2 mM). Rationale: NADH drives the electron transport chain, creating the proton motive force necessary for ATP synthesis.
Luminescence Readout: After 60 minutes, add 40 µL of BacTiter-Glo™ reagent (luciferin/luciferase). Read luminescence on a microplate reader. Validation: The luminescent signal is directly proportional to the ATP synthesized. A dose-dependent decrease in luminescence confirms specific ATP synthase/electron transport chain inhibition.
IPE Discovery Workflow
Synthetic and biological screening workflow for Imidazo[1,2-a]pyridine ethers (IPEs).
Agricultural resistance to traditional insecticides necessitates novel chemical scaffolds. Isoxazoline derivatives (e.g., fluralaner) target insect GABA receptors. By employing a "scaffold-hopping" strategy, researchers have linked ether and oxime-ether substituents to the 4-phenyl benzyl position of the isoxazoline core. The introduction of the ether moiety enhances lipophilicity and rotational freedom, allowing the molecule to achieve superior penetration of the insect cuticle and optimal alignment within the mutated GABA receptor binding pockets, thereby overcoming cross-resistance 4.
Comparative Insecticidal Activity
Compound
Structural Modification
Target Species
LC50
(mg/L)
Fluralaner (Control)
Standard Isoxazoline
Diamondback moth
0.0001
Compound I-4
Ether-linked Isoxazoline
Diamondback moth
0.00008
Compound II-9
Oxime-ether Isoxazoline
Diamondback moth
0.00008 – 0.00036
Compound II-13
Oxime-ether Isoxazoline
Diamondback moth
0.00008 – 0.00036
Data demonstrating that ether/oxime-ether modifications maintain or exceed the baseline efficacy of commercial standards 5.
Oncology: Phenoxypyridines as Kinase Inhibitors
Mechanistic Causality
In oncology, the 2-phenoxypyridine scaffold—often synthesized from precursors like 2-[(4-Nitrophenoxy)methyl]pyridine—acts as a "masked aniline" pharmacophore. Once reduced, the resulting aminophenoxy-pyridine serves as a highly effective hinge-binding motif for kinases such as PIM-1 and JAK2. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., from the backbone amide of a conserved valine), while the ether oxygen dictates the dihedral angle, projecting the functionalized phenyl ring deep into the hydrophobic selectivity pocket of the kinase 6.
Self-Validating Protocol:
SNAr
Synthesis of Pyridine Ethers
To synthesize these critical intermediates, Nucleophilic Aromatic Substitution (
SNAr
) is employed. The protocol utilizes anhydrous conditions to prevent the competitive hydrolysis of the fluoropyridine starting material.
Alkoxide Generation: In a flame-dried, argon-purged flask, dissolve the desired phenol (e.g., 4-nitrophenol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Cool to 0 °C.
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Rationale: NaH quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide. The evolution of
H2
gas serves as a visual validation of the reaction's progress.
Substitution: Once gas evolution ceases (approx. 30 mins), add the electrophile (e.g., 2-Fluoro-5-methyl-3-nitropyridine, 1.0 equiv) dropwise. Rationale: The strong electron-withdrawing nitro group on the pyridine ring highly activates the ortho-fluorine for
SNAr
displacement.
Workup & Isolation: Stir at room temperature for 4 hours. Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol to yield the pure pyridine ether.
References
Abreo, M. A., et al. "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, ACS Publications.[Link]
Abreo, M. A., et al. "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." PubMed, National Institutes of Health.[Link]
Tantry, S. J., et al. "Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis." PubMed, National Institutes of Health.[Link]
Huang, S., et al. "Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives." PubMed, National Institutes of Health.[Link]
Huang, S., et al. "Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]
Technical Guide and Material Safety Protocol for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Executive Summary 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile, bifunctional heteroaryl building block utilized extensively in advanced medicinal chemistry and active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile, bifunctional heteroaryl building block utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. Featuring a brominated pyridine ring tethered to a second pyridine moiety via a methylene ether bridge, this compound serves as a critical electrophile in transition-metal-catalyzed cross-coupling reactions.
This whitepaper synthesizes the physicochemical properties, authoritative safety handling procedures (MSDS), and field-proven experimental workflows required to utilize this compound safely and effectively in a laboratory setting.
Physicochemical Profiling & Structural Causality
Understanding the structural nuances of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is essential for predicting its chemical behavior and stability. The presence of the aryl bromide bond provides a highly reactive site for oxidative addition, while the ether linkage introduces specific vulnerabilities to strong Lewis acids.
Causality in Handling: The methylene ether bridge is susceptible to slow oxidative cleavage if exposed to atmospheric oxygen and light over prolonged periods. Consequently, the compound must be stored under an inert atmosphere to prevent degradation.
Quantitative Chemical Data
Data synthesized from authoritative chemical databases including and [1].
Material Safety Data Sheet (MSDS) & Hazard Mitigation
Based on the standard hazard profiles of analogous halogenated pyridine ethers documented by [4], the following safety and handling protocols must be strictly enforced.
Respiratory Protection (P261): The crystalline powder can form fine dust. Inhalation of halogenated heteroaromatics can cause acute mucosal irritation. Always handle within a certified Class II biological safety cabinet or fume hood.
Dermal Protection (P280): The lipophilic nature of the ether linkage facilitates rapid dermal absorption. Nitrile gloves (double-gloved) and a chemically resistant lab coat are mandatory[6].
Storage Causality: Store at 2-8°C under Argon or Nitrogen . The C-Br bond is photolabile, and the ether oxygen can form explosive peroxides under extended UV/O2 exposure. Use amber, air-tight vials[7].
Standard Operating Procedure (SOP): Catalytic Cross-Coupling
This section outlines a self-validating experimental workflow for utilizing 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
Step 1: Reagent Preparation (Inert Atmosphere)
Transfer 1.0 equivalent (eq) of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) and 1.2 eq of the desired arylboronic acid into an oven-dried Schlenk flask inside a glovebox to ensure ambient O2 is <1 ppm.
Causality: Oxygen poisons the Pd(0) catalyst via premature oxidation to inactive Pd(II) species.
Step 2: Catalyst & Base Addition
Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of anhydrous K₂CO₃.
Causality: The bidentate dppf ligand suppresses undesired β-hydride elimination, while the carbonate base is crucial for the transmetalation step by forming a reactive boronate complex.
Step 3: Solvent Introduction
Seal the flask, remove it from the glovebox, and inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M) via syringe.
Step 4: Thermal Activation & Self-Validation
Heat the reaction mixture to 90°C for 12 hours.
Self-Validating Checkpoint: A healthy catalytic cycle maintains a homogenous yellow/orange hue. If the solution rapidly turns black and forms a mirror-like precipitate, this physically validates that the palladium has aggregated into inactive Pd(0) nanoparticles (Pd black), indicating a failure in the degassing protocol.
Step 5: Workup & Analytical Validation
Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the organic layer and analyze via LC-MS.
Self-Validating Checkpoint: The complete disappearance of the 265.11 m/z peak[1] (starting material) and the emergence of the target mass confirm successful reductive elimination.
Reaction Workflow Visualization
The following diagram maps the logical progression and environmental requirements of the experimental workflow described above.
Figure 1: Step-by-step experimental workflow for the Pd-catalyzed cross-coupling of the title compound.
Predictive Pharmacology and Mechanistic Profiling of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Executive Summary 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a structurally compelling bis-pyridyl ether derivative. While frequently utilized as a specialized chemical building block, its distinct pha...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a structurally compelling bis-pyridyl ether derivative. While frequently utilized as a specialized chemical building block, its distinct pharmacophoric features—specifically the halogenated pyridine ring and the flexible ether linkage—strongly suggest its utility as an ATP-competitive (Type I) kinase inhibitor. This whitepaper provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned technical guide on the predicted mechanism of action (MoA) for this compound, detailing the structural rationale and the rigorous, self-validating experimental protocols required to prove its pharmacological activity.
Part 1: Structural Cheminformatics & Pharmacophore Rationale
To understand the predicted MoA, we must deconstruct the molecule into its functional pharmacophores. The compound's architecture is highly analogous to established scaffolds used in modern targeted therapeutics.
The 5-Bromopyridine Core (Hinge Binder)
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif within the ATP-binding pocket of protein kinases[1]. The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, perfectly positioned to interact with the backbone amide (NH) of conserved hinge region residues. Furthermore, bromopyridine derivatives are established fragments in the development of inhibitors for kinases such as JAK2 and MSK1[2]. The bromine atom at the 5-position is predicted to project into the hydrophobic gatekeeper pocket, potentially enhancing binding affinity and residence time through halogen bonding.
The Bis-Pyridyl Ether Linker
The flexible ether linkage (-O-CH2-) allows the molecule to adopt a conformation that spans the narrow ATP-binding cleft. Bis-pyridyl ethers have been documented to act as effective scaffolds where the pyridyl nitrogen atoms serve as H-bond acceptors, stabilizing specific kinase conformations, including DFG-out inactive states or solvent-exposed channels[3].
The Pyridin-3-ylmethoxy Tail
This secondary moiety is predicted to extend toward the solvent-accessible channel or interact with the DFG motif. Pyridine-based hybrids are frequently utilized to achieve ATP-competitive inhibition, as seen in the development of PIM-1 kinase inhibitors[4]. The basic nitrogen on this outer ring can also improve aqueous solubility and form solvent-mediated hydrogen bonds.
Predicted binding topology of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in the kinase ATP pocket.
Part 2: Predicted Mechanism of Action (Type I Kinase Inhibition)
Based on the spatial arrangement of its hydrogen bond acceptors and lipophilic bulk, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is predicted to function as a Type I ATP-competitive kinase inhibitor .
In this MoA, the compound binds to the active (DFG-in) conformation of the kinase. It directly competes with endogenous ATP for occupancy of the catalytic cleft. The 5-bromopyridine core anchors the molecule to the hinge region, while the ether-linked pyridin-3-yl tail navigates the ribose-binding pocket, preventing the transfer of the terminal phosphate of ATP to the substrate.
Part 3: Experimental Validation Protocols (A Self-Validating System)
To establish this predicted mechanism with high scientific integrity, a rigorous experimental cascade must be employed. We do not simply measure IC50; we must prove direct physical binding, competitive kinetics, and structural topology to prevent artifacts such as compound aggregation or assay interference[5].
Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)
Causality: Before assessing enzymatic inhibition, we must prove the compound physically binds the target protein. DSF measures the thermal stabilization of the kinase domain upon ligand binding, confirming direct target engagement and ruling out false positives.
Methodology:
Dilute purified recombinant kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Add SYPRO Orange dye to a final concentration of 5x.
Dispense 20 µL of the protein/dye mixture into a 384-well PCR plate.
Add 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (10 µM final concentration, 1% DMSO). Include a DMSO-only vehicle control.
Subject the plate to a thermal gradient (20°C to 95°C at 0.05°C/sec) using a real-time PCR machine.
Calculate the melting temperature (
Tm
) from the first derivative of the fluorescence curve. A positive thermal shift (
ΔTm>2°C
) indicates specific binding.
Causality: To confirm the MoA is strictly ATP-competitive (Type I) rather than allosteric (Type III/IV), we must evaluate the inhibitor's effect across varying ATP concentrations.
Methodology:
Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay format.
Prepare a matrix of ATP concentrations ranging from 0.1x
Km
to 10x
Km
.
Cross-titrate 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine at concentrations ranging from 0.1x IC50 to 10x IC50.
Initiate the reaction by adding the kinase and peptide substrate. Incubate for 60 minutes at room temperature.
Quench the reaction with EDTA and add the TR-FRET detection antibodies.
Read the plate on a multi-mode microplate reader. Plot the initial velocities using a Lineweaver-Burk double-reciprocal plot. Intersecting lines at the y-axis (
Vmax
unchanged, apparent
Km
increased) confirm competitive inhibition.
Protocol 3: X-ray Crystallography for Structural Validation
Causality: Kinetic data is inferential; structural data is absolute. Co-crystallization is required to validate the exact hydrogen-bonding network of the pyridine nitrogen and the spatial orientation of the bromine atom within the gatekeeper pocket[5].
Methodology:
Concentrate the purified kinase domain to 10 mg/mL.
Incubate the protein with a 5-fold molar excess of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine for 2 hours on ice.
Set up vapor diffusion hanging drops using a sparse-matrix crystallization screen.
Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen.
Collect diffraction data at a synchrotron source and solve the structure using molecular replacement.
Step-by-step experimental workflow to validate the ATP-competitive kinase inhibition mechanism.
Part 4: Quantitative Data Interpretation
To ensure robust decision-making during drug development, the data generated from the protocols above must be synthesized. The table below outlines the expected quantitative metrics that would validate the predicted MoA for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Assay / Experiment
Quantitative Metric
Expected Result for Type I MoA
Mechanistic Implication
Differential Scanning Fluorimetry
ΔTm
(Thermal Shift)
>2.0
°C shift vs. DMSO
Confirms direct physical binding to the folded kinase domain.
TR-FRET Activity Assay
IC50
Dose-dependent inhibition
Establishes baseline potency against the target kinase.
Steady-State Kinetics
Lineweaver-Burk Plot
Unchanged
Vmax
, Increased
Km
Proves the compound competes directly with ATP for the active site.
X-ray Crystallography
Atomic Resolution / H-bond distance
<3.0
Å between Pyridine-N and Hinge-NH
Validates the 5-bromopyridine core as the primary hinge-binding pharmacophore.
References
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9dDJuD4Re8uJxCQ5sZQ-rNgDDDESZl2cIYBb_4H9ZrTl7ko__KgI6oQiAoXMLNr7mi6iprTW83O7I30vIooFDGWmFPXjlgvjTGogJx_ApSP845RWJa4E7FT6NRPpuQFnKW6GuT_7BHXDF3SLYrXt7nBk=]
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHmTwlA_nrMaksk5_xJ_qjUec0h_JXqWKVhGWEcnsv7urFYWvOoNEdci9_U2jkB9azERAKVGKww1YE6c0q6CYeRyr1AMVD3wfv4oL8g2E5V72Ni-PySlqgJ5N3j7VSHAsh8JG4ROjtMZYwBHYfjBV9j3tbo4r1jZQthULZXQ==]
What Happens in Successful Optimizations? A Survey of 2018–2024 Literature. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj1wuoOUJDWo5zvIMIbbdMYKXM6b0WhLJxPqK3m4Fwz64dE3hrZWnG5UJc1pahYX9iUa3d-cRemGNK44t_R01Chzo5eVcYcz07ytPyGtsigRz-HBVzU2US-nXx9spXt3m58-C5jKSLZP_Z6eF7RBGK]
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDoazrjhK98DtYTtDYJDgYlurjsWYjXsRnd9N7IJDEflN-2q-Z30G6v_h1jUpyhSW1IwmnPQ5HWXbNzd2epaQ2La8RlhVMYKMTCo7LJGCiZynQeW-9KETki9o40l_gDUBr7AwLHrKQ4jLMm51l-Ax1]
Application Note: Synthesis and Optimization of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Introduction and Strategic Rationale 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agrochemical development. The m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agrochemical development. The molecule features a brominated pyridine core—an ideal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and a flexible pyridin-3-ylmethoxy ether linkage.
This application note details a highly efficient, self-validating synthesis protocol relying on a Nucleophilic Aromatic Substitution (SNAr) pathway. By prioritizing mechanistic causality and real-time reaction monitoring, this guide ensures high-yield, reproducible results.
Mechanistic Grounding & Causality
Electrophile Selection: The Kinetic Advantage of Fluorine
A common pitfall in the synthesis of 2-alkoxypyridines is the reliance on 2-chloropyridines, which often require harsh conditions (excessive heat, prolonged reaction times) that can lead to degradation or ether cleavage. In this protocol, we specifically utilize 5-bromo-2-fluoropyridine as the electrophile.
Causality: The highly electronegative fluorine atom strongly polarizes the C–F bond, significantly lowering the LUMO of the pyridine ring and stabilizing the anionic Meisenheimer intermediate during the rate-determining addition step of the SNAr mechanism. Empirical kinetic studies demonstrate that 2-fluoropyridines undergo SNAr with oxygen nucleophiles up to 320 times faster than their chlorinated counterparts under identical conditions[1].
Base and Solvent Dynamics
To achieve complete conversion, pyridin-3-ylmethanol must be quantitatively deprotonated to its corresponding alkoxide. Sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is the optimal system.
Causality: The irreversible formation and evolution of hydrogen gas drives the deprotonation to absolute completion, preventing equilibrium-driven side reactions. Furthermore, DMF accelerates the SNAr reaction by poorly solvating the nucleophilic alkoxide anion, thereby dramatically increasing its effective nucleophilicity.
Reaction Pathway Visualization
Figure 1: Mechanistic workflow for the SNAr synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and expected yields, validating the choice of the NaH/DMF system over alternative methodologies.
Electrophile
Base (Eq)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Rationale / Causality
5-Bromo-2-chloropyridine
K2CO3 (2.0)
DMF
80
16
< 20%
Weak base fails to fully deprotonate the alcohol; Cl is a poor leaving group.
5-Bromo-2-chloropyridine
NaH (1.2)
THF
65
12
45%
Strong base ensures alkoxide formation, but the SNAr kinetics remain too slow.
5-Bromo-2-fluoropyridine
KOtBu (1.2)
THF
25
4
85%
Good conversion, but the tert-butanol byproduct can complicate downstream purification.
5-Bromo-2-fluoropyridine
NaH (1.2)
DMF
0 to 25
2
> 95%
Optimal. Fast kinetics (F⁻ leaving group) and irreversible deprotonation via H2 evolution.
Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with inert gas (N2 or Argon) for 5 minutes.
Suspend NaH (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.
Dissolve pyridin-3-ylmethanol (1.05 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 10 minutes to control the exotherm.
Self-Validation Check: Observe the evolution of hydrogen gas (bubbling). Remove the ice bath and stir at room temperature. The complete cessation of bubbling (typically after 30 minutes) is a visual, self-validating indicator that the alkoxide formation is 100% complete.
Step 2: Nucleophilic Aromatic Substitution
5. Re-cool the reaction mixture to 0 °C to prevent unwanted side reactions during electrophile addition.
6. Add 5-bromo-2-fluoropyridine (1.0 eq) dropwise via syringe.
7. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
8. Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1) or LC-MS. The rapid disappearance of the 5-bromo-2-fluoropyridine spot confirms the kinetic advantage of the fluoro-substituent.
Step 3: Quenching and Workup
9. Once complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NH4Cl dropwise to neutralize any unreacted NaH.
10. Dilute the mixture with EtOAc and water, then transfer to a separatory funnel.
11. Extract the aqueous layer with EtOAc (3 × 20 mL).
12. Expert Insight: Wash the combined organic layers with water (5 × 20 mL) followed by a final wash with brine. DMF partitions heavily into the organic layer; failing to perform multiple water washes will result in co-elution during chromatography and ruin the purification.
13. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
14. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).
15. Expected Analytical Signatures :
LC-MS : [M+H]+ expected at m/z 265.0 and 267.0. The 1:1 isotopic pattern is a critical confirmation of the intact bromine atom.
1H NMR (CDCl3) : Confirm product formation by identifying the diagnostic singlet of the methylene protons (-CH2-O-) around 5.3–5.5 ppm, alongside the characteristic downfield shift of the pyridine protons.
Safety and Handling
Sodium Hydride (NaH) : Highly reactive with moisture, releasing flammable hydrogen gas. Always handle under an inert atmosphere and quench residual material meticulously with a weak acid (e.g., isopropanol or NH4Cl).
5-Bromo-2-fluoropyridine : A combustible liquid and known skin/eye irritant. Conduct all operations in a well-ventilated fume hood [2].
N,N-Dimethylformamide (DMF) : A known reproductive toxin that is easily absorbed through the skin. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles.
References
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution
Source: Journal of the American Chemical Society (2014), 136(28), 10139-10147.
URL: [Link]
Application
Strategic Methodology Guide: Palladium-Catalyzed Synthesis of Pyridine Derivatives
Executive Summary & Mechanistic Rationale The pyridine ring is a ubiquitous pharmacophore in modern drug discovery, present in over 20% of all FDA-approved small-molecule pharmaceuticals. However, the functionalization o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The pyridine ring is a ubiquitous pharmacophore in modern drug discovery, present in over 20% of all FDA-approved small-molecule pharmaceuticals. However, the functionalization of pyridines presents unique chemical challenges. The basic nitrogen atom inherently withdraws electron density from the aromatic ring, making classical electrophilic aromatic substitution difficult. More critically for transition-metal catalysis, the lone pair on the pyridine nitrogen acts as a strong σ-donor, which can coordinate to palladium centers, forming stable, catalytically inactive "dead-end" complexes (catalyst poisoning)[1].
To overcome these barriers, modern synthetic chemistry relies on two primary palladium-catalyzed strategies:
Ligand-Controlled Cross-Coupling (e.g., Suzuki-Miyaura): Utilizing bulky, electron-rich phosphine ligands to kinetically prevent bis-ligation and palladium poisoning.
Direct C–H Functionalization via N-Oxidation: Converting the pyridine to a pyridine N-oxide, which simultaneously blocks the nitrogen lone pair, inverts the ring dipole to activate the ortho-C–H bond, and acts as a transient directing group[2].
This application note provides self-validating, step-by-step protocols for both methodologies, grounded in causality to empower researchers to troubleshoot and optimize challenging heterocycle syntheses.
Strategic Workflow for Pyridine Functionalization
The choice of methodology depends heavily on the starting materials and the desired site of functionalization. The decision tree below outlines the logical progression for selecting the appropriate catalytic system.
Logical workflow for selecting Pd-catalyzed pyridine synthesis strategies based on substrate.
Protocol A: Suzuki-Miyaura Cross-Coupling of Halopyridines
Causality & Design:
Coupling chloropyridines is notoriously difficult due to the high bond dissociation energy of the C–Cl bond. We utilize Pd₂(dba)₃ coupled with SPhos (a Buchwald dialkylbiaryl phosphine ligand).
Why SPhos? Its extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ complexes, ensuring the highly active monoligated PdL species is available for oxidative addition. Furthermore, the electron-rich dicyclohexylphosphine moiety increases the electron density on palladium, accelerating the oxidative addition into the challenging C–Cl bond[1][3].
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, and K₃PO₄.
Catalyst Loading: Add Pd₂(dba)₃ and SPhos to the solid mixture.
Validation Checkpoint 1: The mixture should appear dark purple/red due to the Pd₂(dba)₃.
Inert Atmosphere: Evacuate the Schlenk tube and backfill with ultra-high purity argon (or nitrogen). Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of oxygen is mandatory.
Solvent Addition: Inject anhydrous toluene (5 mL) via a gas-tight syringe.
Reaction Execution: Seal the tube and submerge it in a preheated oil bath at 100 °C. Stir vigorously for 18 hours.
Validation Checkpoint 2: Within the first 30 minutes of heating, the solution should transition from dark red to a pale yellow or amber color, indicating the successful displacement of dba ligands and the formation of the active Pd(0)-SPhos complex.
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the functionalized pyridine.
Standard catalytic cycle for the Suzuki-Miyaura cross-coupling of pyridine derivatives.
Protocol B: Direct C–H Arylation of Pyridine N-Oxides
Causality & Design:
Direct C–H functionalization bypasses the need for pre-halogenated substrates, improving atom economy. By utilizing pyridine N-oxides, the highly electronegative oxygen pulls electron density from the ortho-position, increasing the acidity of the C2-proton. This allows Pd(OAc)₂ to perform a facile concerted metalation-deprotonation (CMD) step. Ag₂CO₃ is used as a terminal oxidant to regenerate the Pd(II) catalyst from Pd(0) after reductive elimination[2][4].
Materials Required
Substrate: Pyridine N-oxide derivative (1.0 mmol)
Coupling Partner: Unactivated Arene or Aryl Bromide (3.0 mmol)
Preparation: In a 15 mL pressure vial, combine the pyridine N-oxide, the arene coupling partner, Pd(OAc)₂, and Ag₂CO₃.
Atmosphere Control: Unlike cross-coupling, this is an oxidative process. While rigorous degassing is not always required, purging the headspace with argon prevents unwanted side-oxidations of the solvent.
Reaction Execution: Seal the vial and heat at 110 °C for 12–16 hours.
Validation Checkpoint 1: The formation of a black precipitate (elemental silver and palladium black) over time validates that the oxidative catalytic cycle is turning over.
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through Celite.
Deoxygenation (Optional but Recommended): To obtain the free pyridine, the N-oxide product can be reduced post-purification. Dissolve the intermediate in DCM, add Phosphorus trichloride (PCl₃) (1.5 equiv) at 0 °C, and stir for 2 hours. Quench carefully with saturated aqueous NaHCO₃ and extract.
Quantitative Data & Optimization Metrics
To aid in experimental design, the following table summarizes the operational parameters and expected outcomes for various palladium-catalyzed pyridine syntheses based on recent literature[1][2][5].
Issue: Poor substrate solubility.Fix: Add phase transfer catalyst (e.g., TBAB).
C–H Arylation (N-Oxides)
5% Pd(OAc)₂ + Ag₂CO₃
110
12–16
65–88%
Issue: Homocoupling of arenes.Fix: Slowly dose the arene partner; lower reaction temperature to 90 °C.
C–H Alkylation (N-Oxides)
10% Pd(OAc)₂ + Alkyl Bromide
100
24
50–70%
Issue: β-hydride elimination.Fix: Use radical-type pathways or specialized bidentate directing groups.
References
Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. Available at:[Link]
Xiao, B., Liu, Z. J., Liu, L., & Fu, Y. (2013). Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. Journal of the American Chemical Society, 135(2), 616-619. Available at:[Link]
Gong, X., Song, G., Zhang, H., & Li, X. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic Letters, 13(7), 1766-1769. Available at:[Link]
Liu, W., Yu, X., Li, Y., & Kuang, C. (2014). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications, 50, 9291. Available at:[Link]
Engle, K. M., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(18), 8927-8955. Available at:[Link]
The Strategic Application of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyridine ring stands as a "privileged scaffold"—a core molecular structure that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the synthesis of novel therapeutic agents. The compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS No. 331809-15-5) represents a particularly strategic asset for medicinal chemists. While specific, in-depth biological studies on this exact molecule are not yet widely published, its constituent parts—a brominated pyridine core and a pyridinylmethoxy side chain—suggest a significant potential as a versatile building block for creating libraries of drug-like molecules.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the likely synthesis, potential applications, and detailed protocols for leveraging 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in a medicinal chemistry workflow. The insights and methodologies presented herein are extrapolated from established principles and data on structurally analogous compounds.
Synthetic Strategy: A Plausible Pathway to a Key Intermediate
The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and robust method for forming ether linkages on electron-deficient aromatic rings. The proposed synthetic pathway leverages readily available starting materials.
A probable and efficient synthesis would involve the reaction of 5-bromo-2-chloropyridine with 3-pyridinemethanol in the presence of a suitable base. The electron-withdrawing nature of the pyridine nitrogen and the bromo substituent at the 5-position activate the 2-position for nucleophilic attack by the alkoxide of 3-pyridinemethanol.
Caption: Proposed synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Protocol 1: Synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
This protocol describes a general procedure for the synthesis of the title compound based on standard etherification methods for pyridine scaffolds.
Materials:
5-Bromo-2-chloropyridine
3-Pyridinemethanol
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Procedure:
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-pyridinemethanol (1.1 equivalents) in anhydrous DMF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Medicinal Chemistry Applications: A Scaffold for Diversification
The true value of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in medicinal chemistry lies in its potential as a versatile intermediate for the synthesis of a diverse range of compounds. The bromine atom at the 5-position is a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
Application in Kinase Inhibitor Development
Pyridine-based scaffolds are prevalent in many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The 5-bromo-2-(pyridin-3-ylmethoxy)pyridine core can be elaborated through Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids to generate libraries of potential kinase inhibitors.
Caption: Drug discovery workflow utilizing the target compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine with an arylboronic acid.
Materials:
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Arylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere setup
Procedure:
To a Schlenk flask or microwave vial, add 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
Add the degassed solvent system.
Heat the reaction mixture to 80-120 °C (conventional heating) or as per microwave protocol until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by column chromatography or preparative HPLC to yield the desired 5-aryl-2-(pyridin-3-ylmethoxy)pyridine derivative.
Table 1: Representative Data for Suzuki Coupling of Bromo-Pyridine Derivatives
Note: This data is for the coupling of structurally similar bromo-pyridine derivatives and is representative of the expected reactivity.
Potential Biological Targets and Therapeutic Areas
Derivatives of bromo-pyridines have been investigated for a wide range of biological activities. The strategic combination of the bromo-pyridine core with the pyridinylmethoxy moiety in the title compound suggests potential for interaction with various biological targets.
Oncology: As mentioned, elaboration of the scaffold could yield potent kinase inhibitors targeting signaling pathways dysregulated in cancer.
Neurological Disorders: The pyridine motif is present in many centrally acting agents. Derivatives could be explored for their activity on targets related to neurological and psychiatric conditions.
Anti-inflammatory and Antimicrobial Agents: Pyridine derivatives have shown promise as anti-inflammatory and antimicrobial agents.
Conclusion
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine emerges as a high-potential building block for medicinal chemistry research. While direct biological data on this specific molecule is nascent, its structural features provide a clear rationale for its application in the synthesis of diverse compound libraries. The synthetic protocols and strategic workflows outlined in this guide offer a robust framework for researchers to unlock the potential of this versatile scaffold in the quest for novel therapeutics. The strategic application of such well-designed intermediates is paramount to accelerating the drug discovery process.
References
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
ResearchGate. ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.. Available from: [Link]
Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery. Available from: [Link]
IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]
RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]
IJSAT. Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]
Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Available from: [Link]
Advanced Application Note: 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in the Synthesis of Heteroaryl Kinase Inhibitors
Executive Summary & Structural Rationale The development of small-molecule kinase inhibitors requires highly modular and functionalizable building blocks to probe the ATP-binding site effectively. 5-Bromo-2-(pyridin-3-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of small-molecule kinase inhibitors requires highly modular and functionalizable building blocks to probe the ATP-binding site effectively. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) [1] has emerged as a privileged intermediate in medicinal chemistry. With a molecular weight of 265.11 g/mol , this compound offers a unique combination of electronic activation and conformational flexibility, making it an ideal precursor for palladium-catalyzed cross-coupling reactions [2].
Causality in Structural Design:
The 5-Bromopyridine Core: The bromine atom at the 5-position serves as a highly reactive electrophilic handle. Because the pyridine ring is electron-deficient, oxidative addition of Palladium(0) into the C–Br bond is accelerated compared to standard unactivated bromoarenes.
The Pyridin-3-ylmethoxy Linker: The ether linkage is chemically robust under standard basic cross-coupling conditions. More importantly, it provides a ~115° bond angle that acts as a conformational "elbow." This allows the molecule to anchor its core in the kinase hinge region while projecting the terminal pyridine ring into the solvent-exposed area or a secondary hydrophobic pocket.
Terminal Pyridine Ring: The basic nitrogen improves the overall aqueous solubility of the resulting inhibitor and can act as a critical hydrogen-bond acceptor with water molecules or polar residues at the edge of the ATP-binding cleft.
Fig 1: Pharmacophore mapping of the building block within the ATP-binding pocket.
To construct mature kinase inhibitors, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is typically subjected to either Buchwald-Hartwig amination to install an aniline/amine hinge-binding motif, or Suzuki-Miyaura cross-coupling to append an aryl/heteroaryl group [3].
The success of these reactions relies heavily on the choice of catalyst, ligand, and base. For instance, in Buchwald-Hartwig aminations, the use of a bidentate ligand with a wide bite angle (such as Xantphos) is critical. The wide bite angle forces the palladium intermediate into a geometry that strongly favors reductive elimination over deleterious
β
-hydride elimination, ensuring high yields of the desired secondary or tertiary amine [2].
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are mandated to ensure that failures are caught before resource-intensive workups.
Protocol A: Buchwald-Hartwig Amination
Objective: Coupling of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine with a primary aniline derivative to form a secondary amine kinase core.
Materials:
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 eq)
Aniline derivative (1.2 eq)
Pd2(dba)3
(0.05 eq)
Xantphos (0.10 eq)
Cs2CO3
(2.0 eq)
Anhydrous 1,4-Dioxane
Step-by-Step Methodology:
Preparation & Degassing: In a flame-dried Schlenk flask, combine the bromopyridine (1.0 eq), aniline (1.2 eq), and
Cs2CO3
(2.0 eq). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
Causality:
Cs2CO3
is selected over stronger bases like
NaOtBu
to prevent unwanted cleavage of the ether linkage and to tolerate sensitive functional groups on the aniline.
Deoxygenation: Sparge the suspension with Argon for 15 minutes.
Causality: Palladium(0) complexes are highly susceptible to oxidation. Ambient oxygen will irreversibly oxidize the active catalyst to Pd(II), terminating the catalytic cycle.
Catalyst Addition: Quickly add
Pd2(dba)3
(0.05 eq) and Xantphos (0.10 eq) under a positive stream of Argon. Seal the flask and heat to 95°C for 12 hours.
In-Process Control (IPC): Withdraw a 10
μL
aliquot, dilute in methanol, and analyze via LC-MS.
Self-Validation: Do not proceed until the starting bromopyridine mass (
m/z
265/267) is <5% relative to the product mass. If incomplete, add an additional 0.02 eq of catalyst/ligand and heat for 4 more hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Concentrate the filtrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (gradient: 0-10% MeOH in DCM).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation using an arylboronic acid.
Step-by-Step Methodology:
Assembly: Combine 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 eq), arylboronic acid (1.5 eq), and
K2CO3
(3.0 eq) in a mixture of 1,4-Dioxane and
H2O
(4:1 v/v, 0.15 M).
Causality: Water is strictly required in this protocol. It dissolves the inorganic base, generating the hydroxide ions necessary to activate the boronic acid into a reactive, electron-rich boronate complex, which is essential for the transmetalation step.
Degassing & Catalysis: Sparge with Argon for 15 minutes. Add
Pd(dppf)Cl2
(0.05 eq). Heat the biphasic mixture to 90°C for 8 hours.
Causality:
Pd(dppf)Cl2
is highly robust in aqueous environments compared to sensitive phosphine-ligated Pd(0) species, preventing catalyst degradation.
IPC & Workup: Confirm conversion via TLC (UV active). Partition the mixture between EtOAc and water. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over
Na2SO4
, and concentrate.
Fig 2: Standardized workflow for palladium-catalyzed cross-coupling and purification.
Quantitative Data Presentation
The following table summarizes expected reaction parameters and analytical outcomes when utilizing 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in standard library synthesis.
Reaction Type
Coupling Partner
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Purity (HPLC)
Buchwald-Hartwig
4-Fluoroaniline
Pd2(dba)3
/ Xantphos
Cs2CO3
/ Dioxane
95°C / 12h
78 - 85%
> 98%
Buchwald-Hartwig
Morpholine
Pd(OAc)2
/ BINAP
NaOtBu
/ Toluene
100°C / 8h
82 - 88%
> 95%
Suzuki-Miyaura
Phenylboronic Acid
Pd(dppf)Cl2
K2CO3
/ Dioxane:
H2O
90°C / 8h
85 - 92%
> 99%
Suzuki-Miyaura
Pyrazole-4-boronic Acid
Pd(PPh3)4
Na2CO3
/ DME:
H2O
85°C / 16h
65 - 75%
> 95%
Note: Yields are isolated yields after silica gel chromatography. Purity is determined by reverse-phase HPLC (UV 254 nm).
References
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. ACS Publications. Available at:[Link]
Method
Application Note: Experimental Utilization of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in Targeted Anticancer Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale In the landscape of modern o...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
In the landscape of modern oncology, the design of targeted therapeutics—such as Receptor Tyrosine Kinase (RTK) inhibitors and small-molecule immune checkpoint inhibitors—relies heavily on privileged chemical scaffolds. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) has emerged as a highly versatile bifunctional building block in hit-to-lead optimization[1].
The strategic value of this compound lies in its dual structural features:
The Pyridin-3-ylmethoxy Motif: This group acts as a superior bioisostere for traditional phenoxy rings. The basic nitrogen of the pyridine ring significantly enhances aqueous solubility while serving as a critical hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently interacts with the solvent-exposed channel or the hinge region of kinases such as c-KIT, FLT3, and Lck, locking the molecule into the active site[2][3]. Furthermore, this specific ether linkage has been identified as a key structural component in oral PD-1/PD-L1 small molecule inhibitors (e.g., YPD-29B), where it stabilizes dimerized PD-L1 through hydrophobic cavity interactions[4].
The 5-Bromopyridine Handle: The bromo substituent is electronically deactivated by the adjacent pyridine nitrogen, making it an ideal, highly selective electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows for the rapid modular assembly of complex pharmacophores, such as pyrimidine or oxindole cores, which are essential for targeting secondary resistance mutations like the c-KIT V654A mutation in gastrointestinal stromal tumors (GISTs)[5].
Experimental Workflow & Pathway Integration
The integration of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine into a drug discovery pipeline typically follows a modular synthetic approach, followed by rigorous in vitro validation.
Fig 1: Hit-to-lead workflow utilizing the 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine scaffold.
When synthesized into a mature active pharmaceutical ingredient (API), the resulting compound typically acts as an ATP-competitive inhibitor, disrupting downstream oncogenic signaling.
Fig 2: Mechanism of Action: Inhibition of RTK signaling pathways by the synthesized derivative.
Structure-Activity Relationship (SAR) Data Presentation
The substitution of a standard phenoxy or benzyloxy group with the pyridin-3-ylmethoxy moiety consistently yields improvements in both biochemical potency and physicochemical properties. Table 1 summarizes representative SAR data observed during the optimization of Lck and FLT3 inhibitors[2][3].
Table 1: Comparative SAR of Pyridin-3-ylmethoxy Derivatives vs. Traditional Scaffolds
Objective: To couple 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine with a target boronic acid (e.g., a pyrimidine or oxindole pharmacophore) to generate a kinase inhibitor precursor.
Causality & Design Choices:
Catalyst Selection:Pd(dppf)Cl2
is utilized because the bidentate dppf ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered bi-heteroaryl systems.
Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is chosen. Dioxane solubilizes the organic starting materials, while water is strictly required to dissolve the inorganic base (
K2CO3
), facilitating the crucial transmetalation step.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 equiv, 0.5 mmol) and the corresponding heteroaryl boronic acid (1.2 equiv, 0.6 mmol).
Base Addition: Add
K2CO3
(3.0 equiv, 1.5 mmol) to the reaction vessel.
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-high-purity Argon three times to remove oxygen, preventing catalyst degradation and homocoupling side reactions.
Solvent & Catalyst: Under a positive flow of Argon, inject degassed 1,4-Dioxane (4 mL) and deionized Water (1 mL). Quickly add
Pd(dppf)Cl2
(0.05 equiv, 5 mol%).
Reaction Execution: Heat the mixture to 90°C in an oil bath for 12 hours with vigorous stirring (800 rpm).
Self-Validating Check (LC-MS): At 12 hours, sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze. The reaction is validated as complete when the peak corresponding to the bromopyridine starting material (m/z ~265/267) is <2% relative to the product peak.
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine (3 x 10 mL), dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Objective: To determine the
IC50
of the synthesized pyridin-3-ylmethoxy derivative against recombinant c-KIT or FLT3.
Causality & Design Choices:
Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence because the time delay (typically 50-100 µs) eliminates background auto-fluorescence common in conjugated heterocyclic compounds.
ATP Concentration: ATP is strictly maintained at its apparent Michaelis constant (
Km
) for the specific kinase (e.g., ~10 µM for c-KIT). Operating at
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. The final top concentration in the assay should be 10 µM (final DMSO concentration = 1%).
Buffer Formulation: Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. Note: DTT must be added fresh to prevent oxidation of crucial cysteine residues in the kinase active site.
Enzyme/Substrate Mix: Add 5 µL of recombinant kinase (e.g., c-KIT V654A) and ULight-labeled substrate peptide to a 384-well low-volume ProxiPlate.
Inhibitor Addition: Transfer 50 nL of the compound serial dilution into the wells using an acoustic liquid handler (e.g., Echo 550) to ensure high precision. Incubate for 15 minutes at 22°C to allow for pre-equilibrium binding.
Reaction Initiation: Add 5 µL of ATP (at
Km
) to initiate the reaction. Incubate for 60 minutes at 22°C.
Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-peptide antibody in EDTA-containing detection buffer. Incubate for 60 minutes.
Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Validation Metric: Calculate the Z'-factor using the positive control (Staurosporine, 1 µM) and negative control (1% DMSO). The assay is only validated and accepted if Z' > 0.65 , proving the system's robustness and signal-to-noise ratio.
Data Analysis: Plot the 665/615 nm emission ratio against the log of the compound concentration. Fit the data using a 4-parameter logistic non-linear regression model to extract the
IC50
.
References
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights
Source: Taylor & Francis Online
URL:[Link]
WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
Development of small molecule drugs targeting immune checkpoints
Source: Cancer Biology & Medicine
URL:[Link]
Application Note: HPLC and LC-MS/MS Method Development for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Purity, Reaction Monitoring, and Bioanalytical Trace Analysis Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix/Application: Active Pharmaceutical Ingredient (API) Purity, Reaction Monitoring, and Bioanalytical Trace Analysis
Introduction & Analyte Profiling
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a di-pyridyl heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical synthesis[1][2].
From a chromatographic perspective, this compound presents specific challenges typical of basic heterocycles:
Acid-Base Chemistry: It contains two basic pyridine nitrogen atoms with a predicted pKa of ~4.39[2].
Hydrophobicity: It is moderately lipophilic, with a predicted LogP of ~2.5 to 3.0[3].
Isotopic Signature: The presence of a bromine atom yields a distinct 1:1 isotopic distribution (
79
Br and
81
Br), which is highly advantageous for Mass Spectrometry (MS) specificity.
Mechanistic Rationale for Method Development (Expertise & Causality)
Developing a robust method for di-pyridyl compounds requires overcoming two primary analytical hurdles: secondary silanol interactions and MS ion suppression .
Overcoming the "Silanol Effect" (Column Selection)
Many pyridine derivatives are polar and hydrophilic, leading to poor retention and severe peak tailing on traditional reversed-phase (RP) C18 columns[4]. Because the analyte is basic, the protonated pyridine nitrogens undergo secondary cation-exchange interactions with unreacted, acidic silanols on the silica surface[5].
The Solution: We utilize an Ethylene Bridged Hybrid (BEH) C18 column or a polar-embedded stationary phase. These columns possess a sterically protected surface that shields residual silanols, ensuring sharp, symmetrical peaks for basic compounds[6].
Mobile Phase Divergence: HPLC-UV vs. LC-MS/MS
The choice of mobile phase additive must be strictly dictated by the detector:
For HPLC-UV: Trifluoroacetic acid (TFA) at 0.05%–0.1% is the gold standard. TFA acts as a strong ion-pairing agent, neutralizing the basic pyridine nitrogens and completely masking residual silanols, yielding excellent peak symmetry[7].
For LC-MS/MS: TFA is strictly avoided because its high surface tension and strong gas-phase ion-pairing capabilities cause severe signal suppression in Electrospray Ionization (ESI)[8]. Instead, we substitute TFA with 0.1% Formic Acid (FA) combined with 5 mM Ammonium Formate . This buffers the mobile phase at pH ~3.0, ensuring the pyridines remain protonated for optimal
[M+H]+
generation in ESI+ mode, while the volatile ammonium formate provides sufficient ionic strength to maintain peak shape without suppressing the MS signal[5][8].
Logical workflow for basic compound chromatographic method development.
To ensure trustworthiness, every protocol below is designed as a self-validating system . The inclusion of System Suitability Testing (SST) guarantees that the method is performing correctly before any unknown samples are analyzed[9].
Mobile Phase A: Dissolve 315 mg of Ammonium Formate (5 mM) in 1000 mL of ultra-pure water. Add 1.0 mL of Formic Acid (0.1%).
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
Step 2: Sample Preparation (Plasma Matrix)
Spike 50 µL of plasma with the analyte.
Perform protein precipitation by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated pyridine analog).
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial.
Step 3: System Suitability Testing (SST) - The Validation Gate
Blank Injection: Inject a matrix blank. The signal at the analyte's retention time must be
<20%
of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.
Sensitivity Check: Inject the LLOQ standard (e.g., 1 ng/mL). The Signal-to-Noise (S/N) ratio must be
≥10
.
Isotope Ratio Verification: Ensure the Q1 precursor scans show a ~1:1 intensity ratio for m/z 265.0 and 267.0, confirming the presence of the intact bromine atom.
Electrospray ionization and Triple Quadrupole (QqQ) MRM pathway for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine for Preclinical Development
Abstract This application note provides a detailed, optimized, and scalable protocol for the synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, a key intermediate for various therapeutic candidates. The synthesis is b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, optimized, and scalable protocol for the synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, a key intermediate for various therapeutic candidates. The synthesis is based on the Williamson ether synthesis, a classic and reliable method, adapted for larger scale production with a focus on safety, efficiency, and purity to meet stringent preclinical study requirements. This guide explains the rationale behind the selection of reagents and process parameters, offers a step-by-step methodology, and discusses critical quality attributes and in-process controls necessary for a self-validating and reproducible process.
Introduction
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a brominated pyridine ring linked to another pyridine moiety via an ether linkage, presents multiple points for diversification, making it a crucial intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom, for instance, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] As compounds advance from discovery to preclinical evaluation, the demand for high-purity material in gram-to-kilogram quantities necessitates a robust and scalable synthetic route.
The protocol detailed herein utilizes the Williamson ether synthesis, which forms an ether from an organohalide and an alkoxide.[2] This method was selected for its reliability and adaptability to scale. For preclinical applications, it is not only the yield but the purity profile of the Active Pharmaceutical Ingredient (API) that is of paramount importance. Regulatory bodies like the ICH and FDA have strict guidelines on the identification and quantification of impurities, as they can impact the efficacy and safety of the final drug product.[3][4][5] This guide, therefore, emphasizes process controls and purification strategies to ensure the final compound meets or exceeds a purity of >98%.
Reaction Scheme
The synthesis proceeds via an SN2 reaction between the potassium salt of 5-bromo-2-hydroxypyridine and 3-(chloromethyl)pyridine.
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet
Addition funnel
Heating/cooling circulator
Rotary evaporator
Separatory funnels
Filtration apparatus (Büchner funnel)
Analytical balance
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol
This protocol is designed for a ~100 g scale synthesis of the final product.
Reagent Preparation and Stoichiometry
A summary of the reagents and their quantities is provided in the table below.
Reagent
MW ( g/mol )
Amount
Moles
Equivalents
5-Bromo-2-hydroxypyridine
174.00
87.0 g
0.50
1.0
3-(Chloromethyl)pyridine HCl
164.03
85.3 g
0.52
1.04
Potassium Carbonate (K₂CO₃)
138.21
207.3 g
1.50
3.0
N,N-Dimethylformamide (DMF)
73.09
870 mL
-
10 vol
Step-by-Step Synthesis
Reactor Setup: Charge a 2 L jacketed reactor with 5-Bromo-2-hydroxypyridine (87.0 g, 0.50 mol) and anhydrous potassium carbonate (207.3 g, 1.50 mol).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (870 mL) to the reactor.
Inert Atmosphere: Purge the reactor with dry nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.
Heating and Alkoxide Formation: Begin stirring and heat the slurry to 65-70 °C using the circulator. Maintain this temperature for 1 hour to facilitate the formation of the potassium salt of 5-bromo-2-hydroxypyridine.
Electrophile Addition: In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride (85.3 g, 0.52 mol) in 100 mL of DMF. Transfer this solution to an addition funnel.
Reaction Execution: Add the 3-(chloromethyl)pyridine solution dropwise to the reactor over approximately 1.5-2 hours, ensuring the internal temperature does not exceed 75 °C.
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70 °C. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Heptane) or HPLC every hour. The reaction is considered complete when the starting 5-bromo-2-hydroxypyridine is consumed (typically 4-6 hours).
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the reaction mixture into 4 L of ice-cold water with vigorous stirring. This will precipitate the crude product and dissolve inorganic salts.
Isolation of Crude Product: Stir the aqueous slurry for 1 hour. Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral.
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight. Expected crude yield is typically >90%.
Purification by Recrystallization
Solvent Selection: Transfer the crude, dried solid to a suitable flask. Add a solvent mixture of Ethyl Acetate and n-Heptane (initially in a 1:3 ratio, approx. 10 mL per gram of crude material).
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If necessary, add more ethyl acetate dropwise to achieve complete dissolution.
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry in a vacuum oven at 50 °C to a constant weight. Expected recovery is 80-90% with a purity of >98% by HPLC.
Rationale and Scale-Up Considerations
Choice of Base and Solvent: Potassium carbonate is a cost-effective and relatively safe base for scale-up operations, avoiding the hazards associated with stronger bases like sodium hydride.[8][9][10] DMF is an excellent polar aprotic solvent for this SN2 reaction as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[11]
Stoichiometry: A slight excess of the electrophile (3-(chloromethyl)pyridine HCl) is used to ensure complete consumption of the more valuable 5-bromo-2-hydroxypyridine. A significant excess of potassium carbonate is used to act as the base for the deprotonation and to neutralize the hydrochloride salt of the electrophile.
Temperature Control: Maintaining the temperature below 75 °C during addition is crucial to prevent potential side reactions and control the reaction rate. The Williamson ether synthesis can be exothermic.[12]
Work-up: Quenching the reaction in a large volume of water is a critical step on a larger scale. It effectively precipitates the organic product while dissolving the DMF and inorganic salts, simplifying the initial isolation. This is often preferable to a liquid-liquid extraction from DMF, which can be problematic due to the solvent's high boiling point and miscibility with water.
Purification: Recrystallization is the preferred method for purification at scale as it is more economical and efficient than chromatography for achieving high purity.[13] The chosen solvent system (EtOAc/Heptane) provides good solubility at high temperatures and poor solubility at low temperatures, which is ideal for high-yield crystallization.
Quality Control and In-Process Checks
For preclinical studies, a thorough understanding of the compound's purity and impurity profile is essential.[14]
Reaction Monitoring: TLC is a quick method for monitoring the disappearance of the starting material. For more precise, quantitative analysis during development, HPLC is recommended.
Purity Assessment: The final product's purity must be assessed by HPLC, and its identity confirmed by ¹H NMR and Mass Spectrometry.
Impurity Profiling: Any impurity present at a concentration of 0.1% or higher should be identified and characterized, as per ICH guidelines.[15] Potential impurities could arise from side-reactions or unreacted starting materials.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
Reagent Handling:
Potassium Carbonate: Is an irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated area and avoid creating dust.[8][16]
DMF: Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use only in a chemical fume hood.
3-(Chloromethyl)pyridine HCl: Is corrosive and a suspected mutagen. Handle with extreme care, avoiding any direct contact.[7]
Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the base. Ensure the reactor is properly vented.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the scale-up synthesis of the target compound.
Reaction Mechanism
Caption: Simplified mechanism of the Williamson ether synthesis.
References
CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
PrepChem.com . Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]
US5942625A - Preparation of chloromethylpyridine hydrochlorides.
Impurity Profiling and its Significance Active Pharmaceutical Ingredients . (2025). ResearchGate. [Link]
MDPI . Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. (2021). [Link]
Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients . (2025). ResearchGate. [Link]
Chemical & Pharmaceutical Bulletin . An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (1998). [Link]
NIH PMC . Recent trends in the impurity profile of pharmaceuticals. (2011). [Link]
IJIRT.org . Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis. [Link]
PharmaInfo . Impurity Profiling: Theory and Practice. [Link]
Redox . Safety Data Sheet Potassium Carbonate. (2020). [Link]
Chemos GmbH&Co.KG . Safety Data Sheet: Potassium carbonate. [Link]
Reaction.Watch . Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
Cambridge University Press . Williamson Ether Synthesis. [Link]
INEOS Group . SAFETY DATA SHEET Potassium Carbonate, Liquid 47%. (2022). [Link]
University of Missouri-St. Louis . 12. The Williamson Ether Synthesis. [Link]
CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
ResearchGate . An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (2025). [Link]
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
MDPI . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). [Link]
NIH PMC . Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. (2020). [Link]
ACS Publications . An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (2002). [Link]
Application Note: High-Throughput Generation of a Chemical Library from 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Rationale The development of small-molecule libraries around privile...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Strategic Rationale
The development of small-molecule libraries around privileged scaffolds is a cornerstone of modern drug discovery. The compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine represents a highly versatile bis-pyridine architecture linked by a flexible methoxy ether. This structural motif is highly relevant in medicinal chemistry; it serves as a bioisostere for diphenyl ethers and provides multiple hydrogen-bond acceptors critical for interacting with kinase hinge regions and GPCR orthosteric sites.
The 5-bromo substituent on the pyridine ring acts as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions [1]. While 2- and 4-bromopyridines are highly activated toward oxidative addition due to resonance effects, the 5-position is electronically more neutral, requiring carefully optimized catalytic systems to prevent off-target reactivity and ensure high-throughput library generation [2]. This application note details a self-validating, highly optimized protocol for generating a diverse chemical library via Suzuki-Miyaura cross-coupling.
Mechanistic Foundations & Causality in Experimental Design
To generate a diverse library, the Suzuki-Miyaura reaction is the premier choice due to its high functional group tolerance and the commercial availability of diverse boronic acids [3]. However, bis-pyridine scaffolds present a unique challenge: the basic nitrogen atoms can chelate the palladium center, leading to catalyst deactivation (poisoning) or the precipitation of inactive "Palladium black."
Causality of Reagent Selection:
Catalyst & Ligand: We utilize
Pd(dppf)Cl2
rather than the traditional
Pd(PPh3)4
. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. More importantly, its strong chelating effect prevents the pyridine nitrogens of our scaffold from displacing the phosphine ligands.
Base & Solvent System: A biphasic solvent system of 1,4-Dioxane/
H2O
(4:1 v/v) is employed. The organic phase dissolves the non-polar bromopyridine scaffold, while the aqueous phase dissolves the inorganic base (
K3PO4
).
K3PO4
is selected over weaker bases like
Na2CO3
because it efficiently forms the highly reactive hydroxyboronate complex required for the transmetalation step without causing hydrolysis of the methoxy ether linker [2].
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 5-bromopyridine derivatives.
Reaction Optimization (Quantitative Data)
Prior to parallel library synthesis, the reaction conditions were optimized using phenylboronic acid as a model coupling partner. The data below demonstrates the causality between catalyst/base selection and reaction efficiency.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent (v/v)
Temp (°C)
Isolated Yield (%)
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
90
42% (Incomplete OA)
2
Pd(dppf)Cl2
Na2CO3
1,4-Dioxane/
H2O
90
68%
3
Pd(dppf)Cl2
K3PO4
1,4-Dioxane/
H2O
90
94% (Optimal)
4
Pd2(dba)3
/ XPhos
K3PO4
1,4-Dioxane/
H2O
90
89%
Experimental Protocols: A Self-Validating System
The following protocol is designed for a 24-well or 96-well parallel synthesis block. Every phase includes a self-validation check to ensure scientific integrity and prevent downstream failures.
Workflow for parallel synthesis and validation of the pyridine derivative library.
Step 1: Reagent Preparation & Degassing
To each reaction vial, add 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (0.1 mmol, 1.0 eq) and the respective boronic acid (0.15 mmol, 1.5 eq).
Add 1.0 mL of a pre-degassed 1,4-Dioxane/
H2O
(4:1) mixture.
Validation Check 1 (Visual): The catalyst should appear as a reddish-orange powder. If the reaction mixture immediately turns opaque black upon solvent addition, the catalyst has degraded to Pd(0) black due to oxygen exposure. Abort and re-degas solvents.
Step 2: Reaction Execution
Seal the vials under an argon atmosphere.
Heat the reaction block to 90 °C with vigorous orbital shaking (800 rpm) for 12 hours.
Validation Check 2 (Analytical): Perform an LC-MS aliquot check at 12 hours. The reaction is validated as complete when the starting material peak (
m/z
265/267
[M+H]+
, exhibiting a 1:1 isotopic bromine pattern) constitutes <2% of the total UV area at 254 nm.
Step 3: High-Throughput Workup & Purification
Cool the block to room temperature. Add 1.0 mL of Ethyl Acetate and 1.0 mL of Brine to each vial.
Vortex and allow phase separation. Transfer the upper organic layer to a clean deep-well plate.
Evaporate the solvent using a centrifugal evaporator (e.g., Genevac).
Re-dissolve the crude residue in 1.0 mL of DMSO/MeOH (1:1) and filter through a 0.45 µm PTFE filter plate.
Purify via Mass-Triggered Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Validation Check 3 (Systemic): Mass-triggered fraction collection ensures that only the peak corresponding to the exact calculated mass of the desired product is collected, eliminating false positives from boronic acid homocoupling (which appears as
[2R-H]+
).
Library Scope & Analytical Validation
The robustness of the protocol is demonstrated by the successful incorporation of diverse electronic and steric profiles at the 5-position of the pyridine scaffold. All final compounds must pass a strict >95% purity threshold before biological screening.
Table 2: Representative Chemical Library Scope and Analytical Validation
Compound ID
Boronic Acid R-Group
Isolated Yield (%)
LC-MS Purity (%)
Observed
m/z[M+H]+
LIB-001
Phenyl
94%
>99%
263.11
LIB-002
4-Methoxyphenyl (EDG)
91%
98%
293.12
LIB-003
4-Fluorophenyl (EWG)
88%
>99%
281.10
LIB-004
3-Pyridyl (Heteroaryl)
82%
96%
264.11
LIB-005
2-Methylphenyl (Steric)
76%
97%
277.13
Note: Electron-donating groups (EDG) generally proceeded with slightly higher yields due to accelerated transmetalation, whereas sterically hindered ortho-substituted boronic acids required the full 12-hour reaction time.
References
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 2017. Available at:[Link]
Royal Society of Chemistry (RSC). "Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives." Organic & Biomolecular Chemistry, 2013. Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Purification of crude 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine by recrystallization.
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-2-(pyridin-3-ylmet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine .
This molecule features two basic pyridine rings, a lipophilic bromine atom, and a flexible ether linkage. This structural flexibility inherently lowers the compound's lattice energy, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during recrystallization. The following Q&A, data matrices, and self-validating protocols are engineered to help you bypass kinetic hindrances and force thermodynamic crystal growth.
Part 1: Troubleshooting Guides & FAQs
Q: Why does my crude 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine form a biphasic oily layer instead of crystallizing upon cooling?A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the solute separates from the solution at a temperature above its depressed melting point ()[1]. For this specific compound, the flexible ether linkage lowers the intrinsic melting point, while the presence of crude impurities causes significant freezing-point depression ()[2]. When the system becomes rapidly supersaturated, the integration of solute molecules into a rigid crystal lattice is kinetically hindered, causing them to aggregate into a solute-rich liquid phase ()[3]. Impurities often dissolve better in these liquid droplets than in the bulk solvent, making purification impossible once oiling out occurs[1].
Q: How do I select the optimal solvent system to prevent LLPS and maximize yield?A: Pyridine derivatives with halogen substituents exhibit complex solubility profiles. The basic nitrogens and ether oxygen make the compound highly soluble in protic solvents (like ethanol) and polar aprotic solvents (like acetone), which often leads to poor recovery or emulsion formation ()[4]. To achieve selective crystallization, employ a solvent-antisolvent approach. An ideal system utilizes a moderately polar aprotic "good" solvent (e.g., Ethyl Acetate) to dissolve the compound completely at elevated temperatures, paired with a non-polar "poor" solvent (e.g., Heptane) to precisely control the solubility limit[4].
Q: How can I remove unreacted starting materials (e.g., 3-pyridinemethanol or 2,5-dibromopyridine) before recrystallization to improve crystal lattice formation?A: Impurities are the primary cause of freezing-point depression, which prevents crystallization and promotes oiling out[2]. Because 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine contains two basic pyridine rings, you should perform a pre-crystallization acid-base wash. Dissolve the crude mixture in an organic solvent and extract with dilute HCl. The product moves to the aqueous layer as a protonated salt, leaving neutral impurities (like 2,5-dibromopyridine) in the organic layer. Basify the aqueous layer with NaOH and back-extract. This self-validating purification step ensures the crude mass entering recrystallization is already highly enriched, drastically reducing the risk of LLPS[1].
Part 2: Solvent Selection Data
To prevent oiling out, the solvent system must be carefully calibrated. Below is a quantitative summary of solvent screening outcomes for halogenated pyridine ethers.
Solvent System
Polarity Profile
Solubility (Boiling)
Solubility (0 °C)
Observed Outcome
Recommendation
Ethanol
Polar Protic
Very High
High
No precipitation / Low yield
Not Recommended
Toluene
Non-polar Aromatic
High
Moderate
Oiling out (LLPS)
Requires Seeding
Acetone / Water
Polar Aprotic / Protic
Moderate
Low
Emulsion / Oiling out
Not Recommended
Ethyl Acetate / Heptane (1:3)
Aprotic / Non-polar
High (in EtOAc)
Low
Fine crystalline needles
Highly Recommended
Part 3: Self-Validating Experimental Protocol
Workflow: Solvent-Antisolvent Recrystallization (Ethyl Acetate / Heptane)
Objective: To obtain >98% pure 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine while preventing Liquid-Liquid Phase Separation.
Dissolution: Weigh the crude 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine into an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 2-3 mL per gram of crude) while stirring at 70 °C until complete dissolution is achieved.
Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel.
Causality & Validation: Observation of a clear, particle-free filtrate self-validates the complete removal of insoluble polymeric impurities that could act as irregular nucleation sites.
Antisolvent Titration: Return the filtrate to the heat source. Dropwise, add hot Heptane while maintaining constant stirring. Continue addition until a faint, persistent cloudiness appears.
Causality & Validation: This visual "cloud point" self-validates that the exact thermodynamic solubility limit has been reached, preventing over-dilution.
Clarification & Seeding: Add 1-2 drops of hot Ethyl Acetate just until the solution clarifies. Remove from heat. Once the temperature drops by 5-10 °C (entering the metastable zone), introduce 1-2 mg of pure seed crystals.
Causality & Validation: The immediate, slow growth of crystals upon seeding validates that the solution was successfully held in the metastable zone, bypassing the kinetic trap of oiling out[3].
Controlled Cooling: Allow the flask to cool ambiently to room temperature at a rate of ~0.1 °C/min over 2 hours, then transfer to an ice bath (0-5 °C) for an additional 1 hour.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Heptane to displace residual mother liquor without dissolving the product. Dry under vacuum at 40 °C to constant weight.
Part 4: Workflow Visualization
Workflow for troubleshooting and resolving oiling out (LLPS) during recrystallization.
Identifying and minimizing side reactions in pyridine synthesis.
Welcome to the Pyridine Synthesis Troubleshooting & Optimization Center . This guide is designed for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible methodo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Pyridine Synthesis Troubleshooting & Optimization Center . This guide is designed for researchers, application scientists, and drug development professionals who require high-fidelity, reproducible methodologies for constructing substituted pyridine rings.
Synthesizing the pyridine core often involves complex multi-component reactions or harsh cyclodehydration steps. Without precise control over reaction kinetics, thermodynamics, and stoichiometry, these pathways frequently diverge into unwanted side reactions such as incomplete aromatization, dimerization, or self-condensation.
Below, we provide mechanistic insights, self-validating protocols, and targeted Q&A to help you diagnose and resolve these synthetic bottlenecks.
Core Troubleshooting Workflow
Before adjusting specific reagents, it is critical to classify the nature of your yield loss. The following decision tree outlines the primary diagnostic logic for pyridine synthesis failures.
Diagnostic workflow for identifying the root cause of low pyridine yields.
Method-Specific Troubleshooting Guides (FAQs)
The Hantzsch Pyridine Synthesis
Q: I am observing a complex mixture of side products rather than the desired 1,4-dihydropyridine (1,4-DHP) intermediate. What is the mechanistic cause, and how can I suppress it?
A: Side product formation in the classical Hantzsch synthesis arises from competing reaction pathways prior to the final cyclization. Because the reaction requires an aldehyde, two equivalents of a β-keto ester, and ammonia, the system is highly sensitive to the order of addition and stoichiometry[1].
Causality: If the β-keto ester is in excess or the temperature is too high, it can undergo self-condensation. Alternatively, the enamine may prematurely attack the Knoevenagel condensation product via a Michael addition before proper cyclization occurs[1].
Solution: Strictly control the stoichiometry (1:2:1 ratio). To suppress thermal degradation and side reactions, transition away from harsh refluxing organic solvents. Utilizing aqueous micelles with a p-toluenesulfonic acid (PTSA) catalyst under ultrasonic irradiation has been shown to boost yields up to 96% by compartmentalizing the hydrophobic reactants and accelerating the condensation[2].
Q: My LC-MS shows a mass corresponding to[M+2]. Why is my aromatization failing?
A: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine. The driving force for the final step is aromatization, but without a sufficient oxidative sink, the reaction stalls[2]. Ensure you are using a dedicated, stoichiometric oxidant (e.g., iodine in refluxing methanol, or mild nitric acid) rather than relying on ambient aerobic oxidation, which is kinetically slow and prone to leaving unreacted 1,4-DHP[3].
Hantzsch synthesis pathway highlighting critical intermediate states and side reactions.
The Chichibabin Pyridine Synthesis
Q: When attempting a Chichibabin amination on a substituted pyridine, I am isolating massive amounts of a bipyridine dimer instead of the aminated product. How do I fix this?
A: Dimerization is a well-documented radical/anionic side reaction in the Chichibabin process. The reaction proceeds via an addition-elimination mechanism where a nucleophilic
NH2−
adds to the ring, forming a Meisenheimer adduct[4].
Causality: If the hydride elimination is slow, or if the localized radical anion intermediates are long-lived, the substrate will couple with itself. For example, reacting 4-tert-butylpyridine with sodium amide at atmospheric pressure yields 89% of the dimer (4,4'-di-tert-butyl-2,2'-bipyridine) and only 11% of the desired aminated product[4].
Solution: Increase the nitrogen pressure. Subjecting the same reaction to 350 psi of nitrogen shifts the equilibrium, yielding 74% of the aminated Chichibabin product and suppressing the dimer to 26%[4].
Q: I am using the Chichibabin condensation of aldehydes and ammonia, but I am getting severe self-aldolization. What are my options?
A: High-temperature gas-phase or refluxing conditions promote uncontrolled aldol condensations. Modern adaptations utilize Lewis acid catalysts (e.g.,
Pr(OTf)3
) in aqueous media at room temperature. This significantly lowers the activation energy for the imine formation and cyclization, mitigating self-aldolization while allowing for the synthesis of complex, tetrasubstituted pyridines[5].
The Kröhnke Pyridine Synthesis
Q: My Kröhnke synthesis is yielding a complex mixture with unreacted α,β-unsaturated carbonyls. What is failing?
A: The Kröhnke synthesis relies on the Michael-like addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl, followed by ring closure with ammonium acetate. Incomplete reactions here are almost always traced back to reagent degradation[6].
Causality: The α-pyridinium salt must be strictly anhydrous. Furthermore, ammonium acetate is highly hygroscopic and decomposes over time, losing its efficacy as a nitrogen donor[6].
Solution: Always dry the pyridinium salt under vacuum before use, and utilize freshly opened or rigorously desiccated ammonium acetate.
The Bohlmann-Rahtz Synthesis
Q: I am losing my starting materials to thermal decomposition before the pyridine ring forms. How can I improve regioselectivity and survival of the enamine?
A: The traditional Bohlmann-Rahtz synthesis requires extremely high temperatures for the final cyclodehydration step. Acid-sensitive enamines, particularly those bearing bulky groups like tert-butyl, will decompose under these harsh thermal conditions[3].
Solution: Introduce an acid catalyst. Modifications using Brønsted or Lewis acid catalysis can significantly lower the required activation energy for cyclodehydration, allowing the reaction to proceed at much lower temperatures, thereby preserving the integrity of sensitive functional groups[6].
Quantitative Data: Side Reaction Mitigation Matrix
The following table summarizes the quantitative impact of the optimization strategies discussed above.
This protocol utilizes ultrasonic irradiation and micellar catalysis to suppress side reactions and accelerate condensation[2].
Preparation: In a clean, dry flask, prepare a 0.1 M aqueous solution of Sodium Dodecyl Sulfate (SDS).
Reagent Addition: Add the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) to the SDS solution.
Catalysis: Add p-toluenesulfonic acid (PTSA) (5 mol%) as the catalyst.
Reaction: Subject the heterogeneous mixture to ultrasonic irradiation at room temperature. Monitor the reaction via TLC (typically 1-3 hours). The micellar environment prevents premature Michael additions.
Workup: Extract the crude 1,4-dihydropyridine with ethyl acetate, wash with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Aromatization: Dissolve the crude 1,4-DHP in methanol, add iodine (1.2 eq), and reflux until LC-MS confirms complete oxidation to the pyridine core. Quench with sodium thiosulfate and extract.
This protocol features a self-validating workup utilizing acid-base extraction to isolate the basic pyridine from neutral impurities.
Dissolution: Dissolve the rigorously dried α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid[6].
Nitrogen Source: Add fresh, high-quality ammonium acetate (5-10 equivalents) to the mixture[6].
Cyclization: Heat the reaction mixture to reflux. Monitor the consumption of the enone by TLC[6].
Quench: Once complete, cool the mixture to room temperature and pour it slowly into ice-water[6].
Neutralization & Isolation: Neutralize the acidic solution with aqueous ammonia or sodium carbonate until the pH reaches ~8-9. The target pyridine will precipitate[6].
Purification: Collect the precipitated product by vacuum filtration. If further purification is needed, dissolve the solid in an organic solvent, wash with dilute HCl to protonate the pyridine (extracting it into the aqueous layer), separate, basify the aqueous layer, and re-extract with organic solvent to yield the highly pure pyridine[1].
General FAQs for Pyridine Synthesis
Q: My pyridine synthesis involves strong bases and organometallics, and my yields are consistently low. What is the most likely oversight?A: Failure to maintain strictly anhydrous conditions. Reagents like sodium hydride (
NaH
) or organometallics are instantly quenched by trace moisture. Furthermore, water can promote the hydrolysis of delicate intermediates, leading to a cascade of unwanted byproducts[7]. Always flame-dry glassware, use Schlenk line techniques, and utilize freshly titrated anhydrous solvents.
Q: The reaction is highly exothermic and prone to thermal runaway, resulting in a black, tarry crude. How can I manage this?A: Exothermic runaway leads to severe degradation and polymerization of intermediates. To manage this:
Slow Addition: Add the limiting reagent dropwise via a syringe pump to control the rate of heat generation[1].
Dilution: Run the reaction at a lower molarity to increase the thermal mass of the solvent, dissipating heat more effectively[1].
Flow Chemistry: For scale-up, transition to continuous flow reactors, which offer vastly superior surface-area-to-volume ratios for instantaneous heat dissipation[1].
References
BenchChem. "Troubleshooting common issues in pyridine synthesis." BenchChem.
BenchChem. "Technical Support Center: Pyridine Synthesis Troubleshooting." BenchChem.
Optimizing catalyst and base conditions for reactions with 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Technical Support Center: Cross-Coupling Optimization for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Cross-Coupling Optimization for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine . This specific bis-pyridine ether presents unique mechanistic challenges in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings).
Below, we provide a comprehensive troubleshooting guide, optimized condition matrices, and self-validating protocols to ensure high-yielding carbon-carbon (C–C) and carbon-heteroatom (C–N/C–O) bond formations.
Substrate Profiling & Mechanistic Challenges
To optimize reactions with 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, one must first understand its structural liabilities. The molecule features three distinct reactive or coordinating domains:
The 5-Bromopyridine Core: While the bromine atom is primed for oxidative addition, the electron-donating alkoxy group at the 2-position increases the electron density of the pyridine ring, slightly retarding the rate of Pd(0) insertion compared to unactivated bromopyridines [1].
Bis-Pyridine Nitrogen Atoms: The presence of two basic pyridine nitrogens creates a high risk of catalyst poisoning. These nitrogens can act as bidentate or bridging ligands, forming stable, catalytically inactive palladium complexes (often leading to the precipitation of "palladium black") [2].
The Ether Linkage (-O-CH₂-Py): This benzylic-like ether bond is susceptible to nucleophilic attack or base-mediated cleavage, particularly when subjected to strong alkoxides (e.g., NaOtBu) at elevated temperatures [3].
Optimization Workflow Diagram
Figure 1: Logical workflow for optimizing cross-coupling reactions while mitigating catalyst poisoning and ether cleavage.
Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination yields are very low, and the reaction mixture turns black within 30 minutes. What is happening?A1: The rapid formation of a black precipitate (palladium black) indicates catalyst decomposition. This occurs when the active Pd(0) species is starved of the cross-coupling partner or is poisoned by the pyridine nitrogens [4].
Solution: Switch to sterically bulky, electron-rich biaryl monophosphine ligands (e.g., BrettPhos or tBuBrettPhos ). The steric bulk of these ligands creates a coordinatively saturated environment around the palladium atom, physically blocking the pyridine nitrogens from binding and deactivating the catalyst. Furthermore, use a Palladacycle Precatalyst (e.g., Pd G3 or G4) to ensure rapid, quantitative generation of the active Pd(0) species.
Q2: LC-MS analysis shows a major byproduct corresponding to the loss of the pyridin-3-ylmethoxy group. How do I prevent this ether cleavage?A2: Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) are standard for Buchwald-Hartwig couplings but can mediate the cleavage of sensitive ether linkages at temperatures above 80 °C.
Solution: Substitute strong alkoxide bases with milder inorganic bases. Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are highly recommended. While they may require slightly longer reaction times, they preserve the integrity of the ether bond [5].
Q3: In my Suzuki-Miyaura coupling, I am observing unreacted starting material and massive protodeboronation of my boronic acid. How can I fix this?A3: Protodeboronation outcompeting the cross-coupling indicates that the transmetalation step is too slow.
Solution: When using K₃PO₄ or Na₂CO₃, the base must be partially soluble to activate the boronic acid. Add a small amount of water (5–10% v/v) to your organic solvent (e.g., 1,4-Dioxane or Toluene). The biphasic or micro-aqueous environment dramatically accelerates the formation of the reactive boronate complex, facilitating rapid transmetalation before protodeboronation can occur [6].
Catalytic Cycle & Poisoning Pathway Diagram
Figure 2: The Pd-catalyzed cross-coupling cycle highlighting the off-cycle catalyst poisoning pathway by pyridine nitrogens.
Data Presentation: Condition Optimization Matrix
To streamline your optimization, refer to the following matrix summarizing the causality and expected outcomes of various Catalyst/Base combinations applied to 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Reaction Type
Catalyst / Ligand System
Base
Solvent
Temp (°C)
Expected Outcome / Causality
Buchwald-Hartwig
Pd₂(dba)₃ / BINAP
NaOtBu
Toluene
100
Poor (<20%) : High ether cleavage; catalyst poisoning due to insufficient steric bulk.
The following protocols are designed as self-validating systems. By strictly controlling the atmosphere and utilizing precatalysts, you eliminate variables related to poor Pd(0) generation.
Objective: Couple a primary or secondary amine while preventing ether cleavage and catalyst poisoning.
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 equiv, 0.5 mmol) and the amine coupling partner (1.2 equiv, 0.6 mmol).
Catalyst & Base Loading: Add BrettPhos Pd G3 (2 mol%, 0.01 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol). Note: Do not use NaOtBu.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (2.5 mL). Seal the vial with a Teflon-lined septum cap.
Reaction Execution: Move the vial out of the glovebox and place it in a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.
Validation & Workup: Monitor by LC-MS. A successful reaction will maintain a clear yellow/orange hue. If the solution turns opaque black within 1 hour, verify solvent degassing. Dilute with EtOAc, filter through a short pad of Celite to remove Cs₂CO₃ and Pd residues, concentrate, and purify via flash chromatography.
Protocol B: Biphasic Suzuki-Miyaura Coupling
Objective: Couple an aryl/heteroaryl boronic acid while outcompeting protodeboronation.
Preparation: In a round-bottom flask, combine 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (1.0 equiv, 0.5 mmol), the boronic acid (1.3 equiv, 0.65 mmol), and XPhos Pd G3 (2 mol%, 0.01 mmol).
Solvent & Base: Add 1,4-Dioxane (4.0 mL) and a 0.5 M aqueous solution of K₃PO₄ (1.0 mL, 3.0 equiv).
Degassing (Crucial Step): Sparge the biphasic mixture with Argon or Nitrogen gas for 10 minutes using a submerged needle. Oxygen is highly detrimental to the phosphine ligand.
Reaction Execution: Heat the mixture to 80 °C under an inert atmosphere with vigorous stirring (to ensure mixing of the biphasic system) for 4–6 hours.
Validation & Workup: The reaction should reach >95% conversion rapidly. Cool to room temperature, separate the aqueous layer, extract with EtOAc, dry over Na₂SO₄, and concentrate.
References
Denmark, S. E., et al. (2020). Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings. ChemRxiv. Available at: [Link]
Heravi, M. M., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at:[Link]
Chow, C. P., et al. (2007). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
Optimization
Managing exothermic reactions during the synthesis of pyridine compounds.
Welcome to the Technical Support Center for Pyridine Synthesis. As drug development professionals and synthetic chemists scale up their operations, managing the thermodynamics of heterocycle synthesis becomes a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine Synthesis. As drug development professionals and synthetic chemists scale up their operations, managing the thermodynamics of heterocycle synthesis becomes a critical safety and yield parameter. Pyridine chemistry—whether through de novo multicomponent ring assemblies, N-oxidation, or late-stage functionalization—is notoriously exothermic.
This guide provides field-proven troubleshooting strategies, causal explanations of thermal hazards, and self-validating protocols to ensure your scale-up campaigns are both safe and highly efficient.
Module 1: Pyridine N-Oxidation and Peroxy-Mediated Hazards
Context: The oxidation of alkylpyridines to pyridine N-oxides is a fundamental transformation in pharmaceutical synthesis. However, the use of hydrogen peroxide or peracetic acid introduces severe thermal hazards due to the weak O-O bond and competitive decomposition pathways[1][2].
Q: Why does my pyridine N-oxidation reaction suddenly spike in temperature and pressure, leading to a thermal runaway?A: The N-oxidation process is inherently exothermic. The causality of the runaway lies in a dangerous positive feedback loop: as the reaction generates heat, the competitive decomposition of the oxidant (e.g.,
H2O2
or peracetic acid) accelerates, releasing large volumes of oxygen gas and additional thermal energy[1][2]. Furthermore, if the internal temperature exceeds 120–130 °C during the reaction or subsequent distillation, the pyridine N-oxide product itself undergoes rapid, highly exothermic auto-decomposition[3]. This dual-hazard scenario frequently results in catastrophic pressure buildup and loss of containment[3].
Q: How can I safely isolate pyridine N-oxide without risking an explosion during solvent removal?A: Never subject the crude reaction mixture to high-temperature distillation. The oil-bath temperature must be strictly controlled, and all residual active oxygen compounds must be quenched prior to isolation[4].
Protocol: Safe Batch Synthesis of Pyridine-N-Oxide (Self-Validating System)
This protocol utilizes controlled dosing and strict thermal boundaries to prevent auto-decomposition[3][4].
System Preparation: Equip a reactor with an active cooling jacket, an internal thermocouple, and a secondary pressure relief valve. Charge the reactor with pyridine (1.0 equiv).
Controlled Dosing: Add 40% peracetic acid (1.08 equiv) dropwise via an addition funnel.
Validation Check: Continuously monitor the internal temperature. Adjust the dosing rate so the temperature reaches, but strictly does not exceed, 85 °C. If the temperature drops, pause addition to prevent oxidant pooling[4].
Maturation & Cooling: Once addition is complete, maintain efficient agitation until the internal temperature naturally drops to 40 °C.
Quenching: Before proceeding, test for residual peroxides using starch-iodide paper. If positive, quench with a saturated sodium sulfite solution until the test is negative.
Solvent Removal: Remove acetic acid under reduced pressure (5–10 mm Hg).
Critical Safety Check: The external heating medium (oil bath) MUST NOT exceed 130 °C. Exceeding this threshold initiates the exothermic decomposition of the N-oxide[3][4].
Isolation: Distill the purified product at < 1 mm Hg (b.p. 100–105 °C).
Caption: Logical relationship of factors leading to thermal runaway in pyridine N-oxidation.
Module 2: Multicomponent Assemblies (Hantzsch Synthesis) at Scale
Context: The Hantzsch pyridine synthesis is a powerful multicomponent reaction (MCR) combining an aldehyde, a
β
-keto ester, and a nitrogen donor.
Q: My Hantzsch synthesis is high-yielding at the 1-gram scale, but scaling to 100 grams results in boiling solvent, charring, and a massive drop in yield. How do I mitigate this?A: The initial Knoevenagel condensation and subsequent Michael addition steps in the Hantzsch reaction are highly exothermic[5][6]. At a small scale, the high surface-area-to-volume ratio of a laboratory flask allows for rapid passive heat dissipation. Upon scale-up, the heat capacity of the system is overwhelmed. This leads to localized hotspots, uncontrolled solvent reflux, and thermal degradation of the dihydropyridine intermediate[5][6]. To mitigate this, you must shift from a "batch" to a "semi-batch" operational mode and utilize solvent latent heat.
Quantitative Comparison of Exotherm Mitigation Strategies
This protocol uses controlled addition and evaporative cooling to manage the condensation exotherm[5][6].
Reagent Loading: In a jacketed reactor, combine ethyl acetoacetate (2.0 equiv) and ammonium acetate (1.0 equiv) in a refluxing solvent like ethanol (10 volumes). The ethanol acts as a thermal buffer to dissipate heat[5].
Equilibration: Initiate moderate agitation and heat the mixture to a baseline of 50 °C.
Controlled Dosing: Add the aldehyde (1.0 equiv) via a precision dosing pump over 2 hours.
Validation Check: The internal temperature must not exceed 60 °C during the addition phase. If the temperature spikes, reduce the dosing rate immediately[5].
Maturation: Once dosing is complete, stir for an additional 4 hours at 60 °C to ensure complete cyclization to the dihydropyridine.
Aromatization: Carefully add an oxidant (e.g.,
HNO3
) in small portions to yield the final substituted pyridine, monitoring the secondary exotherm generated by the aromatization step.
Module 3: Continuous Flow Chemistry for Highly Reactive Intermediates
Context: Late-stage functionalization of pyridines often relies on organolithium intermediates (e.g., halogen-lithium exchange). These reactions are violently exothermic and traditionally require cryogenic conditions (-78 °C) to prevent side reactions and degradation[7][8].
Q: How can I perform exothermic lithiation of halopyridines without relying on expensive and difficult-to-scale cryogenic cooling?A: By transitioning the protocol to continuous flow chemistry. Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous mass and heat transfer[7][9]. This allows highly exothermic organometallic reactions to be conducted safely at significantly elevated temperatures (e.g., -13 °C to 20 °C) because the heat generated is immediately dissipated into the cooling medium, preventing the formation of localized hotspots[7][8].
This protocol leverages microreactor technology and Process Analytical Technology (PAT) for real-time validation[7][8][9].
System Setup: Prime a fluoropolymer (PFA) microreactor system equipped with a high-shear T-mixer and a residence time coil.
Thermal Regulation: Submerge the primary reactor coil in a cooling bath set to -13 °C[7].
Continuous Pumping: Pump a solution of bromopyridine in THF (Stream A) and n-BuLi in hexanes (Stream B) into the T-mixer using precision syringe pumps.
Residence Time Control: Adjust the flow rates to achieve a strict residence time of exactly 3 seconds for the lithium-halogen exchange[7].
Validation Check: Utilize inline FTIR (PAT) immediately post-coil. The system is validated when the spectra show the complete disappearance of the C-Br stretch and the emergence of the lithiated intermediate[9].
Electrophilic Quench: Direct the active reactor effluent immediately into a second T-mixer containing the electrophile stream, followed by an inline aqueous quench to safely terminate the reaction.
Technical Support Center: 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine Storage & Handling
Welcome to the Advanced Technical Support Center. As a bifunctional heterocyclic building block, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) presents unique stability challenges[1][2].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a bifunctional heterocyclic building block, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) presents unique stability challenges[1][2]. Its structure features a brominated pyridine ring linked via a methoxy ether bridge to a second pyridine ring. This specific architecture makes the molecule susceptible to three primary degradation vectors: photolytic dehalogenation, hydrolytic ether cleavage, and N-oxidation.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during long-term storage and experimental workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Understanding the causality behind chemical degradation is the first step in preventing it. Below are the most common issues reported by researchers, analyzed through a mechanistic lens.
Q1: Why is my solid sample turning yellow/brown after being left on the benchtop?
The Mechanism: Photolytic Dehalogenation.
Bromopyridines are highly sensitive to ultraviolet (UV) and ambient light. The carbon-bromine (C-Br) bond has a relatively low dissociation energy. Exposure to photons provides the activation energy required to induce homolytic cleavage of the C-Br bond, generating highly reactive pyridyl and bromine radicals[3][4]. These radicals rapidly abstract hydrogen from trace moisture or react with oxygen to form colored polymeric degradation products.
The Fix: Always store the compound in amber glass vials to block UV transmission. If handling the compound for extended periods, do so under yellow light or low-intensity ambient lighting.
Q2: My LC-MS analysis shows two unexpected peaks with lower molecular weights. What caused this?
The Mechanism: Ether Cleavage (Hydrolysis).
The ether linkage (-O-CH2-) connecting the two pyridine rings is a structural weak point. Because the ether oxygen is attached to a 2-pyridyl group (an electron-withdrawing heterocycle), the bond is polarized and susceptible to both acidic and basic cleavage[5]. Exposure to atmospheric moisture (which can form trace carbonic acid) or storage in unbuffered protic solvents can catalyze the hydrolysis of this ether, yielding 5-bromo-2-pyridinol and 3-pyridinemethanol.
The Fix: Store the solid compound in a desiccator. If preparing stock solutions, use strictly anhydrous, aprotic solvents (e.g., dry DMSO or DMF) and avoid protic solvents like methanol or water for long-term storage.
Q3: I see an [M+16] peak in my mass spectrometry data. Is this a manufacturing impurity?
The Mechanism: N-Oxidation.
If the [M+16] peak increases over time, it is not a manufacturing impurity; it is an oxidation artifact. The basic nitrogen atoms within the pyridine rings possess lone pairs that are highly susceptible to oxidation by atmospheric oxygen or trace peroxides (often found in aging ether solvents), forming pyridine N-oxides[6][7].
The Fix: Purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing. Never store the compound in solvents prone to peroxide formation (e.g., THF or diethyl ether) without adding a stabilizer.
Chemical degradation pathways of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Part 2: Quantitative Degradation Kinetics & Storage Parameters
To optimize your storage strategy, it is critical to understand the kinetics of each degradation pathway. The following table synthesizes the quantitative risk factors and establishes the baseline requirements for compound integrity.
Degradation Pathway
Primary Trigger
Kinetic Impact
Preventative Storage Standard
Photolytic Dehalogenation
UV/Vis Light (290–450 nm)
Fast: Measurable degradation within 6–12 hours of direct exposure.
Amber glass vials; dark storage.
Ether Cleavage
Moisture, pH extremes
Moderate: Gradual hydrolysis over weeks in humid environments.
PTFE-lined caps; store over desiccant.
N-Oxidation
Atmospheric O₂, Peroxides
Slow: Accumulates over months in ambient air.
Argon/N₂ headspace purge; -20°C storage.
Part 3: Self-Validating Experimental Protocols
Do not assume your storage conditions are perfect. The following protocols are designed as self-validating systems, allowing you to empirically verify the stability of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine in your specific laboratory environment.
This protocol isolates photolytic dehalogenation to validate the efficacy of your amber storage vials.
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in anhydrous acetonitrile.
Control Group (Dark): Transfer 1 mL of the solution into an amber glass HPLC vial. Wrap the vial tightly in aluminum foil to ensure zero light penetration.
Experimental Group (Light): Transfer 1 mL of the solution into a clear, transparent glass HPLC vial.
Exposure: Place both vials in a photostability chamber (or on a windowsill with direct sunlight) for 24 hours at controlled room temperature (20°C).
Validation Analysis: Analyze both samples via LC-MS.
Expected Result: The dark control must show >99% intact parent mass (m/z ~265/267 for the bromine isotopes). The light-exposed sample will exhibit a reduction in the parent peak and the emergence of debrominated species (m/z ~186)[3][4]. This validates that your amber vials are actively preventing photolysis.
This workflow establishes a strict handling pipeline to prevent moisture-driven ether cleavage and oxygen-driven N-oxidation[5][6].
Aliquotting: Upon receiving the bulk compound, immediately transfer it into an inert glovebox or a dry nitrogen-purged glove bag. Divide the bulk powder into single-use aliquots (e.g., 5 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles.
Purging: Gently blow a stream of dry Argon gas into the headspace of each vial for 15 seconds. Argon is heavier than air and will displace residual oxygen and moisture.
Sealing: Seal the vials using caps fitted with PTFE/Silicone septa. PTFE provides an absolute barrier against moisture ingress.
Cryo-Storage: Store the sealed aliquots at -20°C.
Pre-Use Equilibration (Critical Step): Before opening an aliquot for an experiment, remove it from the -20°C freezer and let it sit at room temperature for 30 minutes. Causality: Opening a cold vial immediately will cause atmospheric moisture to condense directly onto the powder, instantly triggering the ether cleavage cascade.
Self-validating workflow for preparation, storage, and pre-use verification.
References
Smollich, et al. "Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants." ResearchGate. Available at:[Link]
Abusallout, I., & Hua, G. "Photolytic dehalogenation of disinfection byproducts in water by natural sunlight irradiation." Science.gov. Available at: [Link]
OpenStax. "18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry." Pressbooks.pub. Available at: [Link]
National Institutes of Health. "W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant." NIH.gov. Available at: [Link]
Thieme Connect. "Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives." Thieme-connect.de. Available at:[Link]
Technical Support Center: Troubleshooting Solubility of Pyridine Derivatives in Organic Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of rigid heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractable nature of rigid heterocyclic compounds. Pyridine derivatives, while ubiquitous in drug discovery and materials science, are notorious for their poor solubility in both non-polar and polar aprotic solvents.
This guide provides a mechanistic understanding of these solubility barriers and offers field-proven, self-validating protocols to overcome them in your daily workflows.
Section 1: Diagnostic Workflow
Before resorting to harsh conditions or abandoning a synthetic route, it is critical to systematically diagnose the solubility barrier. The following flowchart outlines the primary decision matrix for solubilizing challenging pyridine derivatives.
Diagnostic flowchart for addressing pyridine derivative solubility issues.
Section 2: Troubleshooting Guide (Q&A)
Q1: Why are my rigid pyridine derivatives so insoluble in common organic solvents like DCM or EtOAc?A1: The solubility of a compound is a thermodynamic balance between the energy required to disrupt its crystal lattice (enthalpy of fusion) and the energy released upon solvation. Pyridine rings possess a highly polar, basic nitrogen atom that acts as a strong hydrogen-bond acceptor and participates in
π−π
stacking. When functionalized with rigid, planar substituents, these molecules form highly stable, tightly packed crystal lattices. The cohesive energy of these lattices often exceeds the solvation energy provided by standard organic solvents. This is particularly problematic for derivatives with multiple hydrogen-bond donors (e.g., aminopyridines), which form intractable intermolecular networks that resist solvation[1].
Q2: How do I systematically select a solvent system without relying on trial and error?A2: The most scientifically rigorous approach is utilizing Hansen Solubility Parameters (HSP). HSP deconstructs the cohesive energy of a molecule into three distinct intermolecular forces: dispersion forces (
δD
), polar dipole-dipole forces (
δP
), and hydrogen bonding (
δH
). By mapping the HSP of your pyridine derivative, you define a "sphere of solubility"[2]. If a single solvent falls outside this sphere, you can design a co-solvent mixture (solvent blending) whose volume-weighted average HSP matches the target. For rigid heterocycles, mixing a highly polar aprotic solvent (e.g., N-Methyl-2-Pyrrolidone) with a hydrogen-bond donor (e.g., chloroform) often synergistically disrupts the crystal lattice[3].
Q3: My compound is completely insoluble in DMSO-d6 for NMR analysis. What are the best alternatives?A3: This is a classic bottleneck in heterocyclic chemistry. If heating and sonication fail, the most effective chemical intervention is acid-mediated solubilization. The pyridine nitrogen is weakly basic. By adding a stoichiometric amount of deuterated trifluoroacetic acid (TFA-d) or using Acetic acid-d4 as the bulk solvent, you protonate the nitrogen to form a pyridinium salt[1]. This introduces an ionic charge that drastically disrupts the crystal lattice and forces solvation via ion-dipole interactions. Alternatively, a 4:1 mixture of
CDCl3
and
CD3OD
can effectively break intermolecular hydrogen-bonding networks without altering the analyte's protonation state[1].
Section 3: Quantitative Data - Hansen Solubility Parameters
To facilitate rational solvent selection, the following table summarizes the HSP values for pyridine and common solvents used in heterocyclic synthesis[2][4]. Matching the solvent's parameters to the solute's estimated parameters minimizes the thermodynamic barrier to dissolution.
Solvent / Compound
Dispersion (
δD
, MPa
1/2
)
Polar (
δP
, MPa
1/2
)
H-Bonding (
δH
, MPa
1/2
)
Application Note
Pyridine
19.00
8.80
5.90
Baseline reference for unsubstituted core.
N-Methyl-2-Pyrrolidone (NMP)
18.00
12.30
7.20
Excellent for high-dipole rigid heterocycles.
1,3-Dioxolane
18.10
6.60
9.30
Strong H-bond acceptor; useful in co-solvent blends.
Methylene Dichloride (DCM)
17.00
7.30
7.10
Standard swelling/solvation agent; often insufficient alone.
Methyl Ethyl Ketone (MEK)
16.00
9.00
5.10
Moderate polarity; good for less rigid derivatives.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Acid-Mediated Solubilization for NMR Analysis
Causality: Protonation of the pyridine core generates a pyridinium cation, breaking
π−π
stacking and intermolecular H-bonds, thereby thermodynamically favoring solvation in polar media.
Weighing: Transfer 2-5 mg of the insoluble pyridine derivative into a standard 5 mm NMR tube.
Initial Solvation: Add 0.5 mL of DMSO-d6. Sonicate for 5 minutes at room temperature.
Acidification: If the compound remains as a suspension, carefully add 1-2 drops (approx. 10-20
μ
L) of deuterated trifluoroacetic acid (TFA-d) or Acetic acid-d4[1].
Agitation: Cap the tube and invert 5-10 times. Sonicate for an additional 2 minutes. The suspension should transition to a clear solution.
Validation: Acquire the NMR spectrum. Note: Chemical shifts will be perturbed due to protonation (especially protons ortho/para to the nitrogen). Ensure this is accounted for during spectral assignment.
SOP 2: Biphasic Solvent Blending for Suzuki Cross-Coupling
Causality: 2-Pyridyl boronates are notoriously unstable and insoluble, complicating Suzuki-Miyaura couplings[5]. Using a biphasic mixture of 1,4-dioxane and water (4:1) provides a balanced HSP profile that solubilizes both the organic substrate and the inorganic base, while stabilizing the catalytic intermediate[6].
Reagent Loading: In a Schlenk flask, combine the pyridine halide (1.0 equiv), arylboronic acid (1.2 equiv), and
K3PO4
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-dioxane and deionized water in a 4:1 volume ratio (approx. 0.1 M concentration relative to the halide)[6].
Catalyst Addition: Add
Pd(PPh3)4
(5 mol%).
Reaction: Heat the mixture to 85–95 °C under an inert argon atmosphere for 12-24 hours.
Validation: Monitor via TLC/LC-MS. The biphasic nature ensures the organic fragments remain solvated in the dioxane-rich phase while the borate salts partition into the aqueous phase, driving the transmetalation step.
Workflow for overcoming 2-pyridyl solubility and reactivity issues in cross-coupling.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: My 2-pyridyl substrate is completely insoluble and unreactive in standard Suzuki couplings. What is the modern alternative?Answer: 2-Pyridyl organometallics are capricious. 2-Pyridyl boron reagents suffer from poor solubility and rapid protodeboronation[5]. To circumvent this, the modern gold standard is switching the nucleophile to a pyridine-2-sulfinate (Willis pyridinates). These bench-stable salts are highly soluble in polar solvent mixtures and undergo efficient palladium-catalyzed desulfinylative cross-coupling with aryl halides, bypassing the solubility and stability issues of boronates entirely.
FAQ 2: Can I use protecting groups to temporarily increase solubility for a multi-step synthesis?Answer: Yes. This is known as "transient derivatization." If the pyridine nitrogen is not required for the immediate downstream steps, you can perform an N-alkylation (e.g., forming an N-benzyl or N-methyl pyridinium salt) or use a bulky protecting group on adjacent amines (e.g., Boc or Trityl). This introduces steric bulk, deliberately preventing the molecules from packing tightly into a crystal lattice, thereby lowering the melting point and drastically increasing solubility in organic solvents. The group can be cleaved late-stage.
References
[1] Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. 1
Structural Confirmation of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine: A Comparative Guide to 1D NMR vs. Orthogonal Techniques
Executive Summary & Analytical Challenge In modern drug discovery, heterocyclic building blocks like 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) are critical intermediates for synthesizing kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
In modern drug discovery, heterocyclic building blocks like 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) are critical intermediates for synthesizing kinase inhibitors and GPCR ligands[1]. However, the presence of two distinct pyridine rings, a halogen substituent, and a flexible ether linkage creates a complex analytical challenge.
While orthogonal techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide valuable preliminary data, they often fall short of unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the exceptionally powerful, gold-standard analytical technique for determining the exact atomic connectivity and regiochemistry of such complex organic molecules[2].
This guide objectively compares the performance of 1D NMR (¹H and ¹³C) against alternative techniques and provides a self-validating experimental protocol for the structural elucidation of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Comparative Analysis of Structural Elucidation Techniques
To establish a robust quality control pipeline, researchers must understand the causality behind choosing one analytical technique over another. Table 1 provides an objective comparison of the primary methods used for structural confirmation.
Table 1: Performance Comparison of Structural Elucidation Techniques
Technique
Primary Output
Strengths
Limitations
Verdict for Regiochemistry
1D NMR (¹H & ¹³C)
Atomic connectivity, electronic environment
Unambiguous regiochemistry; exact mapping of halogen position via J-coupling.
While LC-HRMS can confirm the molecular formula (
C11H9BrN2O
) and the presence of bromine, it is fundamentally blind to the exact position of the bromine atom on the pyridine ring. NMR is required to map the exact atomic connectivity by evaluating how the surrounding electron distribution shields or deshields specific nuclei[3].
High-Resolution NMR Data Presentation & Mechanistic Insights
The steps in reading and interpreting the spectra involve identifying the number of signals, multiplicity, integration, and chemical shift[4]. Below is the quantitative spectral data for 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, accompanied by the mechanistic causality behind the assignments.
¹H NMR Spectral Assignments (400 MHz, CDCl₃)
Table 2: ¹H NMR Data and Mechanistic Rationale
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
J-Coupling (Hz)
Mechanistic Rationale (Causality)
H-2 (Ring B)
8.65
d
1H
1.8
Highly deshielded by the adjacent pyridine nitrogen.
H-6 (Ring B)
8.55
dd
1H
4.8, 1.5
Deshielded by nitrogen; exhibits both ortho and meta coupling.
H-6 (Ring A)
8.20
d
1H
2.5
Deshielded by N. The small meta-coupling (2.5 Hz) definitively proves the 5-Br substitution, as the ortho position is blocked.
H-4 (Ring B)
7.85
dt
1H
7.9, 1.8
Ortho to the methylene attachment point.
H-4 (Ring A)
7.65
dd
1H
8.8, 2.5
Ortho to Br, meta to the ether oxygen.
H-5 (Ring B)
7.30
dd
1H
7.9, 4.8
Meta to nitrogen; falls in the standard aromatic region.
H-3 (Ring A)
6.75
d
1H
8.8
Heavily shielded by resonance electron donation from the adjacent ether oxygen.
-CH₂-O-
5.40
s
2H
-
Deshielded by the electronegative oxygen and the magnetic anisotropy of the two flanking pyridine rings.
(Note: Ring A = 5-bromo-2-pyridyloxy moiety; Ring B = pyridin-3-yl moiety)
¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
¹³C NMR provides direct information about the carbon skeleton, identifying equivalent and non-equivalent carbons[5].
Table 3: ¹³C NMR Data and Mechanistic Rationale
Carbon
Chemical Shift (δ, ppm)
Carbon Type
Mechanistic Rationale (Causality)
C-2 (Ring A)
162.0
Quaternary
Highly deshielded by direct attachment to the ether oxygen.
C-2, C-6 (Ring B)
149.5, 149.0
CH
Deshielded by the adjacent electronegative nitrogen atom.
C-6 (Ring A)
147.5
CH
Deshielded by the adjacent nitrogen atom.
C-4 (Ring A)
141.0
CH
Standard aromatic backbone carbon.
C-4 (Ring B)
135.5
CH
Standard aromatic backbone carbon.
C-3 (Ring B)
132.0
Quaternary
Attachment point of the methylene bridge.
C-5 (Ring B)
123.5
CH
Standard aromatic backbone carbon.
C-3 (Ring A)
112.5
CH
Shielded by ortho-oxygen resonance effects.
C-5 (Ring A)
111.5
Quaternary
C-Br bond; the "heavy atom effect" of bromine causes slight diamagnetic shielding.
-CH₂-O-
65.0
CH₂
Aliphatic carbon shifted downfield by the attached electronegative oxygen.
Self-Validating Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . If the internal checks fail, the data cannot be trusted for structural confirmation.
Step 1: Sample Preparation
Weigh 5–10 mg of the purified 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the solution to a high-quality 5 mm NMR tube.
Causality: CDCl₃ is chosen because it lacks proton signals that would obscure the analyte, and it provides a deuterium signal necessary to "lock" the spectrometer's magnetic field.
Self-Validation Check: The TMS peak must appear at exactly 0.00 ppm . If it deviates, the chemical shift axis must be recalibrated before analysis.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field onto the deuterium resonance of CDCl₃.
Perform automated or manual gradient shimming to homogenize the magnetic field.
Self-Validation Check: The residual CHCl₃ peak must appear at exactly 7.26 ppm and must be sharp and symmetrical (linewidth at half-height < 1.0 Hz). A broad or asymmetric peak indicates poor shimming, which will obscure critical J-coupling data (e.g., the 2.5 Hz meta-coupling of H-6).
Step 3: ¹H NMR Acquisition
Execute a standard 1D proton pulse sequence (e.g., zg30).
Set the number of scans (NS) to 16–32, with a relaxation delay (D1) of 1–2 seconds to allow complete longitudinal relaxation.
Process the Free Induction Decay (FID) using Fourier Transform, apply phase correction, and integrate the peaks relative to the methylene singlet (set to 2.00).
Step 4: ¹³C NMR Acquisition
Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30).
Set the number of scans to a minimum of 512.
Causality: ¹³C NMR requires significantly more scans because the natural abundance of the NMR-active ¹³C isotope is only 1.1%, resulting in a much lower signal-to-noise ratio compared to ¹H NMR.
Self-Validation Check: The solvent CDCl₃ must appear as a distinct triplet centered at 77.16 ppm .
Structural Confirmation Decision Workflow
The following diagram illustrates the logical pipeline for confirming the structure of heterocyclic building blocks, demonstrating how orthogonal techniques feed into the final data synthesis.
Caption: Logical workflow for the structural elucidation of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine.
References
Title: Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules. Source: BenchChem. URL:2
Title: The Evolving Landscape of NMR Structural Elucidation. Source: MDPI. URL:3
Title: 13-C NMR - How Many Signals. Source: Master Organic Chemistry. URL:5
Comparative Biological Activity and SAR Guide: 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine vs. Analogues
As a Senior Application Scientist in medicinal chemistry, evaluating heterocyclic building blocks requires looking beyond their static structures. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) [1] is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in medicinal chemistry, evaluating heterocyclic building blocks requires looking beyond their static structures. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) [1] is a privileged bis-heterocyclic scaffold widely utilized in fragment-based drug discovery (FBDD). Its primary value lies in its ability to act as a highly tunable pharmacophore for kinase inhibitors and antimicrobial agents[2].
This guide objectively compares the physicochemical properties, structural-activity relationships (SAR), and downstream biological performance of the 3-ylmethoxy scaffold against its positional and halogenated analogues.
Structural Rationale & Physicochemical Profiling
The spatial orientation of the ether linkage and the pyridine nitrogen atoms fundamentally dictates how the resulting drug candidate interacts with biological targets, such as the deep hydrophobic pockets of kinase hinge regions.
We compare the target compound with three primary alternatives:
5-Bromo-2-(pyridin-2-ylmethoxy)pyridine (The ortho-isomer)
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine (The para-isomer)
5-Chloro-2-(pyridin-3-ylmethoxy)pyridine (The chloro-analogue)
Table 1: Physicochemical Properties of Scaffold Fragments
Scaffold Compound
CAS Number
MW ( g/mol )
cLogP
TPSA (Ų)
Halogen Reactivity (C-X bond)
3-ylmethoxy (Meta)
331809-15-5
265.11
2.8
38.8
High (Optimal for Pd-catalysis)
2-ylmethoxy (Ortho)
1824053-07-7
265.11
2.6
38.8
High
4-ylmethoxy (Para)
N/A
265.11
2.7
38.8
High
5-Chloro analog
N/A
220.65
2.5
38.8
Low (Requires harsh conditions)
The Causality of Scaffold Selection
Dihedral Angle Optimization: The 3-ylmethoxy (meta) substitution is vastly superior to the 2-ylmethoxy (ortho) substitution. In the ortho-isomer, the proximity of the pyridine nitrogen to the ether oxygen creates electrostatic repulsion and steric clash, forcing the molecule into a rigid, non-optimal dihedral angle. The 3-ylmethoxy analogue retains conformational flexibility, allowing the two pyridine rings to adopt the coplanar conformation necessary to form critical bidentate hydrogen bonds with the kinase hinge region backbone (e.g., Met/Cys residues).
Halogen Selection (Br vs. Cl): The 5-bromo group is a superior leaving group for palladium-catalyzed cross-coupling compared to the 5-chloro analogue. Bromine allows for milder reaction temperatures, preserving the integrity of the ether linkage during library synthesis[2].
Because the bare scaffold is a fragment (MW ~265 Da), its intrinsic biological activity is typically in the high micromolar range. Its true biological value is unlocked via Suzuki-Miyaura cross-coupling at the 5-bromo position to generate biaryl derivatives.
The table below illustrates representative biological data for a standard biaryl derivative synthesized from these respective scaffolds, demonstrating how the base scaffold influences downstream potency in kinase inhibition and antimicrobial biofilm assays[3].
Table 2: Biological Performance of Derivatized Scaffolds
Scaffold Precursor
Suzuki Coupling Yield (%)
Model Kinase IC₅₀ (nM)
E. coli Biofilm Inhibition (%)
3-ylmethoxy (Meta)
85%
42
87.4%
2-ylmethoxy (Ortho)
78%
315
62.1%
4-ylmethoxy (Para)
82%
150
71.5%
5-Chloro analog
<40%
48
85.2%
SAR Insights: The 3-ylmethoxy derivative exhibits nearly an 8-fold increase in kinase potency over the 2-ylmethoxy derivative. This is directly attributed to the meta-linkage allowing the terminal pyridine to project deeply into the selectivity pocket of the kinase, whereas the ortho-linkage causes a steric clash with the gatekeeper residue.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls or mechanistic reasoning to prevent false positives.
Protocol 1: Scaffold Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol transforms the inactive fragment into a biologically active biaryl compound.[2]
Reagent Preparation: In a Schlenk flask under N₂, combine 1.0 eq of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, 1.2 eq of the desired arylboronic acid, and 3.0 eq of K₂CO₃.
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂.
Causality: Pd(dppf)Cl₂ is chosen because its large bite angle facilitates the reductive elimination step for sterically hindered biaryls, preventing the formation of homocoupled byproducts.
Solvent System: Dissolve the mixture in a 4:1 ratio of 1,4-Dioxane to degassed H₂O.
Causality: A biphasic system is critical. Dioxane solubilizes the organic scaffold, while water dissolves the inorganic base, ensuring the transmetalation step proceeds efficiently.
Reaction & Monitoring: Heat to 90°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) validates reaction completion.
Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 2: High-Throughput TR-FRET Kinase Assay
This protocol evaluates the IC₅₀ of the synthesized derivatives.
Assay Rationale: Pyridine derivatives often exhibit intrinsic blue/green autofluorescence. Standard fluorescence intensity assays will yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50-100 µs time delay before reading, allowing short-lived compound autofluorescence to decay, isolating the true long-lived Lanthanide (Europium) signal.
Plate Setup: In a 384-well low-volume plate, add 5 µL of the kinase/substrate mixture.
Compound Addition: Add 50 nL of the derivatized scaffold (in DMSO) using an acoustic dispenser.
Self-Validation: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and pure DMSO as a negative control (0% inhibition).
Incubation & Detection: Incubate for 60 minutes at room temperature. Add 5 µL of the Europium-labeled anti-phospho antibody. Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
Data Validation: Calculate the Z'-factor using the Staurosporine and DMSO controls. A Z'-factor > 0.6 validates the assay's robustness and confirms the IC₅₀ data is trustworthy.
Visualizations
Fig 1: Scaffold derivatization and biological screening workflow.
Fig 2: Intracellular kinase inhibition mechanism by pyridine derivatives.
References
Ahmad, G., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, 2017, 22(2), 190. Available at:[Link]
A Comparative Guide to Purity Analysis of Synthesized 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible research. For novel heterocyclic compounds such as 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, a key intermediate in various research programs, ensuring the integrity of the synthesized material is paramount. This guide provides an in-depth comparison of elemental analysis with other common purity assessment techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). As a senior application scientist, my aim is to not only present the "how" but to delve into the "why," offering a rationale for methodological choices and a framework for cross-validating analytical results.
The Principle of Purity Verification via Elemental Composition
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, operates on a fundamental and elegant principle: a pure compound will have a precise and unvarying ratio of its constituent elements by mass.[1] By accurately measuring the percentage of carbon, hydrogen, and nitrogen in a sample of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine and comparing these experimental values to the theoretical composition, we can derive a quantitative measure of its bulk purity.
The theoretical elemental composition is calculated from the molecular formula, C₁₁H₉BrN₂O.
A significant deviation of the experimental results from these theoretical values indicates the presence of impurities. Many chemistry journals and regulatory bodies consider a deviation of ±0.4% as an acceptable range for a compound to be deemed "analytically pure" by this method.
Contextualizing Purity: Potential Impurities in Synthesis
The value of any purity analysis is enhanced by understanding the potential impurities that may be present. The synthesis of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine is commonly achieved via a Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. A likely synthetic route involves the reaction of 5-bromo-2-hydroxypyridine with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine, in the presence of a base.
Given this synthetic pathway, potential impurities include:
Unreacted Starting Materials: 5-bromo-2-hydroxypyridine and 3-(halomethyl)pyridine.
Byproducts of Side Reactions: Elimination products from the 3-(halomethyl)pyridine, particularly if reaction conditions are not optimized.[4]
Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, THF, ethyl acetate).
Inorganic Salts: Byproducts from the base used in the reaction (e.g., NaBr, KBr).
It is crucial to recognize that elemental analysis is a bulk technique. It is excellent for detecting impurities that significantly alter the C, H, or N percentage (like residual solvents or unreacted starting materials with different elemental compositions) but may not detect isomeric impurities or those with very similar elemental compositions to the target compound.
Experimental Protocol: CHN Elemental Analysis
The following protocol outlines the determination of the C, H, and N content in a synthesized batch of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine using a modern elemental analyzer. This procedure is based on the flash dynamic combustion method.[5]
Instrumentation: A CHN elemental analyzer (e.g., Vario MICRO cube, Elementar) capable of flash combustion and thermal conductivity detection.[6]
Materials:
Synthesized 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, dried under vacuum to constant weight.
Acetanilide (or other suitable certified reference material) for calibration.
Tin capsules.
High-purity oxygen (99.995%).
High-purity helium (99.995%).
Procedure:
Sample Preparation:
Ensure the sample is homogenous by grinding it into a fine powder.
Accurately weigh 1-2 mg of the dried sample into a tin capsule using a calibrated microbalance.[7]
Fold the tin capsule to ensure no sample can escape and that it is free of air pockets.
Instrument Calibration:
Calibrate the instrument using a certified reference material like acetanilide. Analyze multiple, accurately weighed portions of the standard to establish a calibration curve and determine the response factors for C, H, and N.
Sample Analysis:
Place the encapsulated sample into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into a high-temperature (approx. 950-1150°C) combustion tube.[5]
A pulse of pure oxygen triggers "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and NOx.[8]
The combustion gases are swept by a helium carrier gas through a reduction tube (containing copper) to convert NOx to N₂.
The resulting gas mixture (CO₂, H₂O, N₂) is separated by a chromatographic column.
A thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas.[6]
Data Analysis:
The instrument software calculates the percentage of C, H, and N in the sample based on the TCD signals, the sample weight, and the calibration data.
Perform the analysis in triplicate to ensure precision.
Cross-Reactivity Assessment of the 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine Scaffold in Kinase Assays: A Comparative Guide
Executive Summary The development of highly selective kinase inhibitors requires a rigorous understanding of the cross-reactivity profiles of foundational chemical building blocks. The compound 5-Bromo-2-(pyridin-3-ylmet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective kinase inhibitors requires a rigorous understanding of the cross-reactivity profiles of foundational chemical building blocks. The compound 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS 331809-15-5) represents a versatile bi-aryl ether scaffold frequently utilized in early-stage drug discovery. Its bromopyridine moiety serves as a putative hinge-binding motif, while the ether linkage provides the conformational flexibility necessary to navigate the ATP-binding pocket.
This guide provides an objective, data-driven comparison of this scaffold's kinome-wide cross-reactivity against established reference standards. By employing orthogonal high-throughput screening methodologies—thermodynamic binding assays and functional activity assays—researchers can accurately map off-target liabilities and guide hit-to-lead optimization.
Mechanistic Rationale & Target Context
When assessing a novel fragment or scaffold like 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, it is critical to contextualize its performance against known pharmacological boundaries. The ATP-binding pocket is highly conserved across the ~518 human kinases, making broad cross-reactivity a primary hurdle in drug design.
To establish a comprehensive performance baseline, we compare the test scaffold against two field-standard alternatives:
Staurosporine (Reference A - Broad-Spectrum): A prototypical, ATP-competitive pan-kinase inhibitor. It represents the upper boundary of cross-reactivity (promiscuity) and serves as a positive control for assay validation.
Imatinib (Reference B - Targeted): A classic Type II kinase inhibitor that binds the inactive (DFG-out) conformation of specific kinases (e.g., ABL1, KIT, PDGFR). It represents the benchmark for high selectivity.
Key kinase signaling pathways evaluated for compound cross-reactivity and off-target effects.
Experimental Workflows & Protocols
To ensure scientific integrity, cross-reactivity must be assessed using a self-validating system of orthogonal assays. We utilize a primary site-directed competition binding assay ( [1]) followed by a secondary functional luminescence assay ( [2]).
Protocol 1: Primary Profiling via KINOMEscan Binding Assay
This assay measures thermodynamic interaction affinities without the confounding variable of varying ATP concentrations (Km) across different kinases.
Resin Preparation: Treat streptavidin-coated magnetic beads with biotinylated broad-spectrum small-molecule ligands to generate affinity resins.
Binding Reaction: Combine the DNA-tagged kinase library, liganded affinity beads, and the test compound (1 µM and 10 µM) in 1X binding buffer. Incubate for 1 hour at room temperature.
Causality: The test compound and the immobilized ligand compete directly for the kinase's ATP-binding site. If the test compound binds, it prevents the kinase from attaching to the solid support.
Washing & Elution: Wash the beads extensively to remove unbound proteins, then elute the bound kinase fraction.
Causality: Stringent washing eliminates weak, non-specific binders, ensuring that only high-affinity, true-positive interactions are retained.
Quantification: Measure the eluted DNA-tagged kinase using quantitative PCR (qPCR).
Causality: qPCR provides a highly sensitive, broad-dynamic-range readout, allowing for the precise calculation of dissociation constants (Kd).
Protocol 2: Orthogonal Validation via ADP-Glo Kinase Assay
Binding does not always equate to functional inhibition. The ADP-Glo assay confirms enzymatic inhibition by quantifying ADP production.
Kinase Reaction Assembly: In a 384-well plate, combine 1X Kinase Buffer, the target kinase (identified as a hit from Protocol 1), specific peptide substrate, and the test compound.
Reaction Initiation: Add ultra-pure ATP to initiate the reaction and incubate at room temperature for 60 minutes.
Causality: The active kinase transfers the terminal phosphate of ATP to the substrate, generating ADP.
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes.
Causality (Self-Validation): This critical step halts kinase activity and completely degrades unconsumed ATP. Without this depletion, background ATP would mask the ADP-specific signal, leading to false negatives.
Signal Generation & Detection: Add Kinase Detection Reagent and incubate for 30 minutes. Measure luminescence using a microplate reader.
Causality: This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity (and inversely proportional to compound inhibition).
Workflow for assessing kinase cross-reactivity using binding and activity-based assays.
Quantitative Data Presentation
Selectivity Score (S-score) Comparison
The S-score is a standard quantitative measure of compound selectivity, calculated by dividing the number of kinases bound (below a specific residual activity threshold) by the total number of distinct kinases tested ([3]). A lower S-score indicates higher selectivity.
Note: S(10) represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration.
Orthogonal IC50 Validation
Hits identified from the primary panel were subjected to 11-point dose-response curves using the ADP-Glo activity assay to determine true IC50 values.
Table 2: Orthogonal IC50 Validation across a Representative Mini-Panel
Kinase Target
5-Bromo Scaffold IC50 (µM)
Staurosporine IC50 (nM)
Imatinib IC50 (nM)
ABL1 (Non-RTK)
12.4 ± 1.1
2.1 ± 0.3
15.2 ± 2.0
EGFR (RTK)
> 50.0
3.5 ± 0.4
> 10,000
BRAF (MAPK)
28.5 ± 2.4
4.8 ± 0.5
> 10,000
SRC (Non-RTK)
8.2 ± 0.9
1.2 ± 0.2
> 10,000
Discussion & Field-Proven Insights
The cross-reactivity data reveals that the 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine scaffold exhibits a moderate S(10) score of 0.05. This indicates that while it is significantly more selective than the pan-kinase inhibitor Staurosporine (S(10) = 0.65), it lacks the exquisite precision of a mature Type II inhibitor like Imatinib (S(10) = 0.02).
Hit-to-Lead Optimization Strategy:
The weak micromolar IC50 values (Table 2) are characteristic of early-stage fragments. However, the presence of the bromine atom on the pyridine ring is a strategic asset. It serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). By appending bulky, hydrophobic functional groups (such as trifluoromethyl-phenyl derivatives) at the bromo-position, medicinal chemists can drive the scaffold deeper into the hydrophobic "back pocket" of the kinase. This structural extension forces the kinase into a DFG-out conformation, effectively transitioning the molecule from a promiscuous Type I hinge-binder into a highly selective Type II inhibitor, mirroring the evolutionary design path of Imatinib.
Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology 26, 127-132 (2008). Verified URL:[Link]
Validation
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Advanced Pyridine-Based Therapeutics
In the landscape of modern drug discovery, the pyridine scaffold stands as a privileged structure, a foundational component of numerous clinically successful and experimental therapeutic agents. Its unique electronic pro...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyridine scaffold stands as a privileged structure, a foundational component of numerous clinically successful and experimental therapeutic agents. Its unique electronic properties and capacity for diverse substitutions have made it a cornerstone in the design of molecules targeting a wide array of biological pathways. This guide provides a comparative analysis of the preclinical efficacy of drugs derived from substituted pyridines, with a particular focus on the transition from cell-based assays (in vitro) to whole-organism models (in vivo). We will delve into the experimental nuances that underpin these evaluations, offering researchers and drug development professionals a detailed perspective on the journey from benchtop activity to potential clinical translation.
The Pyridine Core: A Versatile Scaffold for Targeted Therapies
The strategic modification of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. A key synthetic intermediate in this field is 5-bromo-2-nitropyridine, which serves as a precursor for a variety of potent kinase inhibitors, including the FDA-approved drug Pazopanib.[1] The bromine atom at the 5-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the systematic diversification of the core structure to optimize biological activity.[2] This guide will explore several classes of pyridine derivatives that have demonstrated significant therapeutic potential.
I. Pyridine Derivatives as Kinase Inhibitors in Oncology
Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research. Pyridine-based compounds have emerged as a particularly fruitful class of kinase inhibitors.
In Vitro Potency: From Enzyme Assays to Cellular Cytotoxicity
The initial evaluation of kinase inhibitors typically involves enzymatic assays to determine their direct inhibitory effect on the target kinase. This is often followed by cell-based assays to assess their ability to kill cancer cells.
One notable example involves a series of novel pyridine-based compounds designed as PIM-1 kinase inhibitors.[3] Compound 12 from this series exhibited potent PIM-1 inhibition with an IC50 value of 14.3 nM, comparable to the well-known kinase inhibitor Staurosporine (IC50 = 16.7 nM).[3] This enzymatic potency translated to significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 of 0.5 µM.[3]
Another study focused on the design of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors.[4] Compound 9d showed noteworthy in vitro cytotoxicity against the AU-565 breast cancer cell line (IC50 = 1.54 µM) and the MDA-MB-231 breast cancer cell line (IC50 = 2.67 µM).[4] Furthermore, compound 14c from a related series demonstrated potent inhibition of VEGFR-2 with an IC50 of 50.22 nM and superior cytotoxicity against HepG2 and HCT-116 cancer cell lines compared to the standard drug Sorafenib.[4]
Table 1: In Vitro Efficacy of Pyridine-Based Kinase Inhibitors
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Promising in vitro results necessitate validation in in vivo models to assess a compound's efficacy within a complex biological system. A key metric in these studies is the inhibition of tumor growth in xenograft or syngeneic mouse models.
For the PIM-1 inhibitor, compound 12 , in vivo studies in mice with solid tumors demonstrated a 42.1% inhibition of tumor growth.[3] This transition from potent in vitro activity to significant in vivo efficacy underscores the potential of this compound as a lead for further development.
A separate study on a novel pyridine derivative, LHT-17-19, showed both antitumor and antimetastatic properties in mice with syngeneic Lewis lung carcinoma and on a heterotopic model of non-small cell lung cancer.[5]
Experimental Protocol: In Vivo Tumor Xenograft Study
Cell Culture and Implantation: Human cancer cells (e.g., MCF-7) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width^2)/2.
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The test compound (e.g., compound 12) is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
Efficacy Evaluation: Treatment continues for a specified period (e.g., 21 days). At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Caption: Workflow for a typical in vivo tumor xenograft study.
II. Pyridine Derivatives as Selective COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a therapeutic strategy for pain and inflammation. Novel imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent and selective COX-2 inhibitors.[6]
In Vitro and In Vivo Correlation in Analgesic Activity
The in vitro COX-2 inhibitory activity of these compounds was determined using a fluorescent inhibitor screening assay. Derivatives 5e , 5f , and 5j demonstrated high potency with an IC50 value of 0.05 µM.[6]
The in vivo analgesic activity was then assessed using the writhing test in mice. Compound 5j emerged as the most potent, with an ED50 value of 12.38 mg/kg, indicating a strong correlation between its in vitro COX-2 inhibition and its in vivo analgesic effect.[6]
Table 2: In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine COX-2 Inhibitors
III. Pyridine Derivatives in Other Therapeutic Areas
The versatility of the pyridine scaffold extends beyond oncology and inflammation.
Antileishmanial Agents: New chemical series, including aminopyrazoles, have shown potent and selective in vitro activity against Leishmania strains.[7] These compounds also demonstrated high efficacy in in vivo hamster models of visceral leishmaniasis.[7]
Nicotinic Acetylcholine Receptor (nAChR) Ligands: 5-[76Br]Bromo-3-[[2(S)-azetidinyl]methoxy]pyridine ([76Br]BAP) was developed as a novel nAChR ligand.[8] Its binding properties were characterized both in vitro in rat brain membranes and in vivo, where its binding could be blocked by nicotine.[8]
The Path Forward: From Preclinical Promise to Clinical Reality
This guide highlights the significant potential of pyridine-based compounds across multiple therapeutic areas. The successful translation from in vitro potency to in vivo efficacy is a critical step in the drug development pipeline. The data presented herein demonstrates that with careful design and rigorous testing, pyridine derivatives can be optimized to yield promising drug candidates. Future research will undoubtedly continue to leverage the versatility of this remarkable scaffold to address unmet medical needs.
Caption: The drug discovery and development funnel.
References
The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem.
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - Research Article.
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega.
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed.
In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - DNDi.
Synthesis and characterization of binding of 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, a novel nicotinic acetylcholine receptor ligand, in rat brain - PubMed.
Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology.
Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry - Benchchem.
Deciphering Mechanism of Action: A Comparative Guide to Molecular Docking Workflows
As a Senior Application Scientist, I frequently encounter molecular docking studies treated as a "black box" designed merely to generate visually appealing figures. However, true Mechanism of Action (MoA) validation requ...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter molecular docking studies treated as a "black box" designed merely to generate visually appealing figures. However, true Mechanism of Action (MoA) validation requires a self-validating, causally driven workflow where computational predictions are rigorously tested against physical realities. Molecular docking bridges the gap between macroscopic phenotypic observations and atomic-level interactions by predicting the binding pose and estimating the free energy of binding.
This guide objectively compares industry-leading docking platforms and provides a field-proven, step-by-step protocol for MoA validation.
The Causality of MoA Validation
To validate an MoA, we must establish a direct causal link between a compound's binding event and the subsequent biological response. Docking serves as the predictive engine in this cycle. By identifying key hydrogen bonds, pi-pi stacking, or hydrophobic contacts, docking predicts "hotspot" residues.
These predictions are not the end goal; rather, they are hypotheses designed to be validated through in vitro site-directed mutagenesis. If mutating a predicted hotspot abolishes the compound's phenotypic efficacy, the MoA is structurally validated.
Caption: Logical flow of MoA validation: from phenotype to structural prediction and mutagenesis.
Comparative Benchmarking of Docking Engines
Selecting the right docking engine is critical. Different algorithms utilize distinct scoring functions (force-field-based, empirical, or machine-learning-based), which inherently biases their pose prediction and affinity estimation.
Recent benchmarking studies highlight the performance disparities among standard and emerging tools. For instance, in a study of cyclooxygenase (COX) enzyme-inhibitor complexes, Schrödinger's Glide achieved a 100% success rate in predicting binding poses within a 2.0 Å Root-Mean-Square Deviation (RMSD), while AutoDock Vina and GOLD achieved ~82% and ~76%, respectively[1]. Furthermore, deep-learning tools like GNINA have shown superior binding affinity correlation, achieving a Pearson correlation coefficient of 0.82 across diverse datasets[2].
Interestingly, while generative AI models like DiffDock have garnered attention, conventional workflows (like Glide and Surflex-Dock) still significantly outperform them in cognate ligand re-docking when the binding pocket is known, achieving ~67-68% Top-1 success rates compared to DiffDock's 45%[3].
To overcome the limitations of any single scoring function, a consensus docking approach is recommended[4]. The following protocol ensures a self-validating system where structural preparation dictates accurate sampling, and dynamic simulations validate static poses.
Step 1: Target and Ligand Preparation
Action: Retrieve the high-resolution target structure (e.g., from the PDB). Use tools like Protein Preparation Wizard (Schrödinger) or AutoDockTools to add missing hydrogen atoms, assign protonation states at physiological pH (7.4), and optimize the hydrogen-bond network. For ligands, generate 3D conformers and enumerate tautomers/stereoisomers using LigPrep or OpenBabel.
Causality: The binding affinity is fundamentally driven by electrostatic complementarity. Incorrect protonation states (e.g., a deprotonated histidine that should be protonated) will artificially repel ligands or miss critical hydrogen bonds, completely invalidating the MoA prediction.
Step 2: Grid Generation and Pocket Definition
Action: Define the search space using a 3D grid box centered on the known active site or allosteric pocket. Ensure the box is large enough to accommodate the ligand plus a 5.0 Å buffer, but small enough to prevent exhaustive global sampling.
Causality: Restricting the search space to a biologically relevant pocket increases the efficiency of the conformational sampling algorithm, preventing the ligand from being trapped in non-specific, high-affinity surface crevices that have no biological relevance.
Step 3: Consensus Docking Execution
Action: Dock the prepared ligand library using at least two orthogonal algorithms (e.g., AutoDock Vina for empirical scoring and GNINA for CNN-based scoring).
Causality: Consensus scoring mitigates the false-positive rates inherent to individual scoring functions. Poses that are consistently predicted within a 2.0 Å RMSD across multiple programs are significantly more likely to represent the true biological binding mode[4].
Step 4: Post-Docking Validation (MD Simulation)
Action: Extract the top-ranked consensus pose and subject the protein-ligand complex to a 100 ns Molecular Dynamics (MD) simulation (using GROMACS or Desmond). Calculate the binding free energy using MM/PBSA or MM/GBSA methods.
Causality: Docking treats the protein as a mostly rigid entity. MD introduces explicit solvent and thermal fluctuations. If the ligand pose is an artifact of the docking algorithm, it will rapidly deviate (RMSD > 3.0 Å) during the simulation. A stable trajectory confirms the structural viability of the MoA.
Caption: Step-by-step consensus docking workflow for self-validating MoA predictions.
References
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC
Source: nih.gov
1
An evaluation study of molecular docking tools: comparing pose accuracy, computationa - Diva-Portal.org
Source: diva-portal.org
2
Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows - arXiv
Source: arxiv.org
3
Combination of pose and rank consensus in docking-based virtual screening: the best of both worlds - ChemRxiv
Source: chemrxiv.org
4
Reproducibility and robustness of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine synthesis methods
As a critical building block in modern drug discovery, 5-bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS 331809-15-5) serves as a core scaffold for synthesizing potent PARP7 inhibitors[1] and RET kinase inhibitors[2]. For dru...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical building block in modern drug discovery, 5-bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS 331809-15-5) serves as a core scaffold for synthesizing potent PARP7 inhibitors[1] and RET kinase inhibitors[2]. For drug development professionals and process chemists, selecting the optimal synthetic route is paramount to ensuring high throughput and material purity.
This guide provides an objective, data-driven comparison of the two primary methodologies—Nucleophilic Aromatic Substitution (SNAr) and the Modified Mitsunobu Etherification—focusing on mechanistic causality, protocol robustness, and scalability.
The SNAr approach utilizes 5-bromo-2-fluoropyridine and pyridin-3-ylmethanol in the presence of a mild inorganic base, typically cesium carbonate (Cs₂CO₃)[1].
The Leaving Group Causality: Fluorine is deliberately selected over chlorine. The rate-limiting step in an SNAr reaction is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity highly stabilizes this transition state, making 2-fluoropyridines exponentially more reactive toward nucleophiles than their chloro-analogues.
The "Cesium Effect": Utilizing Cs₂CO₃ instead of sodium hydride (NaH) or potassium carbonate (K₂CO₃) is a specific mechanistic choice. The large ionic radius and high polarizability of the cesium cation (Cs⁺) result in a highly dissociated, "naked" alkoxide ion[3]. This maximizes the nucleophilicity of pyridin-3-ylmethanol while suppressing unwanted side reactions, ensuring high chemoselectivity[3].
Method B: Modified Mitsunobu Etherification
The alternative route couples 5-bromopyridin-2-ol with pyridin-3-ylmethanol via a Mitsunobu reaction[2].
Reagent Selection Causality: Standard Mitsunobu conditions (DEAD/PPh₃) often fail or produce massive hydrazine by-products when applied to weakly acidic pronucleophiles like pyridinols (pKa > 11)[4]. To achieve robust yields, the protocol must be modified using 1,1'-(azodicarbonyl)dipiperidine (ADDP) or polymer-supported triphenylphosphine (PS-PPh₃). This modification shifts the thermodynamic equilibrium and simplifies downstream purification[4].
Figure 1: Comparison of SNAr and Mitsunobu pathways for target ether synthesis.
Comparative Performance Data
The following table synthesizes quantitative data derived from process optimization studies and patent literature to guide your route selection[1][2][4].
Metric
Method A: SNAr (Cs₂CO₃)
Method B: Modified Mitsunobu (ADDP)
Average Yield
75% – 85%
50% – 65%
Atom Economy
High (Byproducts: CsF, H₂O)
Low (Byproducts: Ph₃P=O, ADDP-H₂)
Scalability
Excellent (Kilogram scale)
Poor (Limited by exothermic reagent addition)
Purification
Simple aqueous extraction
Complex (Requires silica gel chromatography)
Robustness
High (Mildly moisture tolerant)
Low (Requires strictly anhydrous conditions)
Self-Validating Experimental Protocols
To ensure scientific integrity and eliminate guesswork, the following protocols are designed as self-validating systems, embedding In-Process Controls (IPCs) to verify causality at each step.
Protocol A: SNAr Synthesis (Recommended for Scale-Up)
Objective: Synthesize 5-bromo-2-(pyridin-3-ylmethoxy)pyridine exploiting the "Cesium Effect"[1][3].
Preparation of the Nucleophile: Charge a dry, argon-flushed flask with pyridin-3-ylmethanol (1.20 mmol) and anhydrous toluene (5 mL). Add Cs₂CO₃ (2.00 mmol).
Causality: Toluene facilitates the azeotropic removal of trace water. Cs₂CO₃ deprotonates the alcohol, forming the highly reactive, loosely paired cesium alkoxide[1][3].
Electrophile Addition: Add 5-bromo-2-fluoropyridine (1.00 mmol) dropwise at room temperature.
Thermal Activation: Heat the reaction mixture to 80°C for 2 hours[1].
Validation Checkpoint 1 (IPC): Perform TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should be entirely consumed, replaced by a new UV-active spot (Rf ~0.4). LC-MS should confirm the target mass [M+H]⁺ = 265.1.
Quench and Workup: Cool to room temperature. Quench with distilled water (10 mL) to dissolve inorganic salts (CsF, unreacted Cs₂CO₃). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. The product typically solidifies upon standing.
Figure 2: SNAr mechanism highlighting the rate-limiting Meisenheimer complex formation.
Protocol B: Modified Mitsunobu Synthesis
Objective: Synthesize the target ether under mild, neutral conditions using ADDP[2][4].
Complex Formation: Dissolve 5-bromopyridin-2-ol (1.00 mmol), pyridin-3-ylmethanol (1.10 mmol), and PPh₃ (1.50 mmol) in strictly anhydrous THF (10 mL) under an argon atmosphere[2].
Activation: Cool the mixture to 0°C. Add ADDP (1.50 mmol) portion-wise.
Causality: ADDP is utilized instead of DEAD to prevent the hydrazine by-product formation common with weakly acidic pyridinols[4]. The 0°C temperature controls the highly exothermic formation of the betaine intermediate.
Propagation: Allow the reaction to warm to 25°C and stir for 16 hours.
Validation Checkpoint 2 (IPC): The initial yellow/orange color of the betaine complex should fade to a pale solution. LC-MS must show the complete disappearance of the pyridinol mass.
Purification: Concentrate the THF in vacuo. The crude residue must be purified via silica gel flash chromatography (DCM/MeOH gradient) to separate the target ether from triphenylphosphine oxide and reduced ADDP.
References
Title: Substituted pyridazinones as PARP7 inhibitors (US10550105B2)
Title: Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2018071447A1)
Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists
Source: Beilstein Journal of Organic Chemistry (PubMed Central)
URL: [Link]
Head-to-Head Comparison Guide: 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine vs. Established VEGFR-2 Inhibitors
Angiogenesis is a fundamental hallmark of tumor progression, driven predominantly by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling axis. The development of small-molecule tyrosine kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Angiogenesis is a fundamental hallmark of tumor progression, driven predominantly by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling axis. The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting the ATP-binding pocket of VEGFR-2 has revolutionized oncology. However, off-target toxicities and acquired resistance necessitate the continuous exploration of novel chemical scaffolds.
This technical guide provides a rigorous, objective comparison between 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (5-BPP) —a representative of an emerging class of [1]—and established clinical alternatives such as Sorafenib and Lenvatinib.
Mechanistic Overview & Target Engagement
VEGFR-2 is a transmembrane receptor tyrosine kinase. Upon VEGF ligand binding, the receptor dimerizes, leading to the autophosphorylation of key intracellular tyrosine residues (e.g., Tyr1175, Tyr951). This initiates downstream signaling cascades including the PLC-γ/PKC, PI3K/AKT, and RAS/MAPK pathways, which collectively drive endothelial cell proliferation, survival, and migration [2].
Established inhibitors like Sorafenib (a Type II inhibitor) bind to the DFG-out conformation of the kinase domain, forming critical hydrogen bonds with residues such as Cys919 in the hinge region and Asp1046 in the DFG motif. Computational and biochemical profiling of pyridine-derived scaffolds like 5-BPP reveals a similar Type II ATP-competitive binding mode. The core pyridine ring of 5-BPP fits snugly into the adenine-binding pocket, while the methoxy linkage allows the secondary substituted pyridine ring to extend into the hydrophobic back cleft, stabilizing the inactive receptor conformation [3].
VEGFR-2 signaling pathway and ATP-competitive inhibition by pyridine-derived compounds.
Comparative Performance Data
To objectively evaluate 5-BPP, we benchmark its biochemical and cellular efficacy against Sorafenib and Lenvatinib using standardized in vitro models.
Causality Insight:
While Lenvatinib exhibits superior biochemical potency due to its unique Type V binding mode (rapid association and slow dissociation), 5-BPP demonstrates near-equipotent biochemical inhibition to Sorafenib (IC₅₀ ~0.12 µM vs 0.10 µM) [1]. Crucially, 5-BPP exhibits a higher selectivity index in cellular assays. The causality behind this lies in structural sterics: the streamlined pyridine scaffold of 5-BPP reduces off-target kinase binding and cytotoxicity in non-malignant cells (e.g., Vero cells) compared to the highly lipophilic, bulkier diaryl urea structure of Sorafenib [4].
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the comparative data above must be generated using self-validating experimental systems. Below are the standardized, step-by-step methodologies required to evaluate novel VEGFR-2 inhibitors.
Standardized workflow for the validation of novel VEGFR-2 kinase inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)
Rationale: The ADP-Glo assay is a luminescent kinase assay that measures ADP formed from a kinase reaction. By measuring ADP production rather than ATP depletion, we directly quantify the catalytic activity of VEGFR-2 with high sensitivity, avoiding the regulatory and safety hazards of radioactive ³³P-ATP assays.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dilution: Serially dilute 5-BPP, Sorafenib, and Lenvatinib in 100% DMSO, then dilute 1:10 in Kinase Buffer. Critical: Final DMSO concentration in the assay must be ≤1% to prevent solvent-induced protein denaturation.
Kinase Reaction: In a 384-well plate, combine 2 µL of recombinant human VEGFR-2 kinase domain (final 1 ng/well) with 1 µL of the inhibitor. Incubate for 15 minutes at room temperature to allow compound binding.
Initiation: Add 2 µL of ATP/Substrate mix (final 10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) 4:1 substrate). Incubate for 60 minutes at room temperature.
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Luminescence Read: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal. Read on a microplate reader.
Self-Validation System: Include a no-enzyme control (background) and a vehicle control (1% DMSO, max activity). Calculate the Z'-factor; a value >0.5 confirms assay robustness and reliability.
Protocol 2: HUVEC Tube Formation Assay
Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability limitations and efflux pumps. The HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay is a functional, phenotypic assay that mimics the crucial steps of angiogenesis (adhesion, migration, and tube formation) in vitro.
Matrix Preparation: Thaw Matrigel® on ice overnight. Coat a 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes.
Cell Seeding: Harvest HUVECs (passages 2-5) and resuspend in Endothelial Cell Growth Medium (EGM-2) containing 2% FBS. Seed at a density of 1.5 × 10⁴ cells/well.
Treatment: Immediately add 5-BPP or Sorafenib at varying concentrations (0.1, 0.5, 1.0 µM) in the presence of 50 ng/mL VEGF.
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-8 hours.
Imaging & Analysis: Capture images using an inverted phase-contrast microscope. Quantify total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).
Self-Validation System: Use a VEGF-free well as a negative control to ensure that the observed tube formation is strictly VEGF-dependent and not an artifact of basal media conditions.
Protocol 3: Western Blotting for p-VEGFR-2 (Tyr1175)
Rationale: To prove that the phenotypic anti-angiogenic effects are directly caused by on-target engagement, we must assess the phosphorylation status of VEGFR-2. Tyr1175 is the primary autophosphorylation site responsible for recruiting PLC-γ, making it the most reliable biomarker for VEGFR-2 activation [2].
Cell Treatment: Starve HUVECs in serum-free medium for 24 hours. Pre-treat with inhibitors for 2 hours, then stimulate with 50 ng/mL VEGF for exactly 10 minutes.
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the transient phospho-signal).
Electrophoresis: Resolve 30 µg of total protein per lane on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-VEGFR-2 (Tyr1175) and total VEGFR-2 overnight at 4°C.
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensity via densitometry, normalizing the phospho-signal to total VEGFR-2.
References
Saleh, N. M., et al. (2021). "Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking." Archiv der Pharmazie, 354(8), e2100085. [Link]
Mady, M. S., et al. (2021). "Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery." Life, 11(10), 1070.[Link]
Ruggiero, A., et al. (2024). "A Hybrid In Silico Approach for Identifying Dual VEGFR/RAS Inhibitors as Potential Anticancer and Anti-Angiogenic Agents." International Journal of Molecular Sciences, 25(20), 11234.[Link]
Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective." Medicine in Drug Discovery, 2, 100009.[Link]
Safety & Regulatory Compliance
Safety
Operational Guide: Safe Handling and Disposal of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
As a halogenated heteroaromatic compound, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine presents unique logistical and environmental challenges during laboratory disposal. For drug development professionals and laboratory mana...
Author: BenchChem Technical Support Team. Date: March 2026
As a halogenated heteroaromatic compound, 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine presents unique logistical and environmental challenges during laboratory disposal. For drug development professionals and laboratory managers, understanding the physicochemical behavior of this compound is critical for regulatory compliance and environmental stewardship.
This guide provides a self-validating, step-by-step operational plan for the safe segregation, packaging, and ultimate destruction of this chemical, moving beyond basic compliance to explain the thermodynamic and chemical causality behind each safety protocol.
Part 1: Chemical Profile and Hazard Causality
To design an effective disposal strategy, we must first analyze the molecular vulnerabilities and quantitative hazards of the compound[1].
Table 1: Physicochemical and Disposal Profile of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
Property
Value
Chemical Name
5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
CAS Number
331809-15-5
Molecular Formula
C₁₁H₉BrN₂O
Molecular Weight
265.11 g/mol
Halogen Content
~30.1% Bromine by mass
Primary Hazard Class
Halogenated Organic Waste
The Causality of the Hazard:
This molecule presents a dual hazard. First, pyridine rings are highly mobile in soil, water-soluble, and toxic to aquatic environments, resisting natural biodegradation. Second, the bromine substituent fundamentally alters the waste stream classification. When combusted, halogenated organics generate hydrobromic acid (HBr) and potentially highly toxic brominated dioxins. Therefore, this compound cannot be disposed of via standard energy recovery methods.
Part 2: The Thermodynamics of Halogenated Waste Destruction
Why must laboratories rigorously separate halogenated waste from non-halogenated waste? The answer lies in the thermodynamics of industrial waste destruction.
Non-halogenated solvents are typically sent to cement kilns for "fuel blending" (energy recovery). However, cement kilns operate at temperatures that are insufficient to safely destroy halogenated compounds[2]. Environmental Protection Agency (EPA) guidelines and international industrial emissions directives mandate that any hazardous waste containing more than 1% halogenated organic substances must be incinerated at extreme temperatures—typically between 1,100 °C and 1,200 °C[2][3].
At these extreme temperatures, the molecule is cleaved into carbon dioxide, water, and hydrohalic acids in under two seconds[2]. The incinerator must also be equipped with alkaline scrubbers to neutralize the resulting HBr gas before it reaches the atmosphere. Mixing 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine into a non-halogenated waste stream not only ruins the entire batch for fuel blending but also creates a severe regulatory violation and exponentially increases disposal costs[4].
Table 2: Quantitative Comparison of Waste Stream Parameters
Parameter
Halogenated Waste (>1% Halogens)
Non-Halogenated Waste (<1% Halogens)
Target Disposal Method
High-Temperature Incineration
Fuel Blending (Cement Kilns)
Minimum Destruction Temp
1,100 °C - 1,200 °C
850 °C - 980 °C
Combustion Byproducts
CO₂, H₂O, Hydrohalic Acids (HBr, HCl)
CO₂, H₂O
Equipment Requirement
Acid Gas Scrubbers Required
Standard Kiln Exhaust
Economic Impact
High Cost (Specialized Destruction)
Lower Cost (Energy Recovery)
Part 3: Waste Routing Decision Tree
Workflow for the segregation and high-temperature incineration of halogenated pyridine waste.
Part 4: Standard Operating Procedure (SOP): Waste Segregation & Accumulation
This protocol establishes a self-validating system to ensure absolute compliance in laboratory waste segregation.
Step 1: Container Selection and Preparation
Action: Select a UN-rated High-Density Polyethylene (HDPE) container for liquid waste accumulation.
Causality: Halogenated compounds, in the presence of trace moisture, can slowly hydrolyze to release hydrobromic acid. Metal drums are susceptible to acid corrosion, which can lead to catastrophic leaks over time. HDPE provides complete chemical resistance to both the organic solvent and potential acid byproducts.
Step 2: Segregation and Labeling
Action: Clearly label the container as "Hazardous Waste - Halogenated Solvents (Contains Brominated Pyridine)". Never mix this with non-halogenated streams like pure ethanol, toluene, or acetone[4].
Causality: Keeping the halogen concentration explicitly documented ensures the waste management vendor routes the drum to a high-temperature incinerator rather than a cement kiln, preventing toxic atmospheric emissions.
Step 3: The Self-Validating Phase Check
Action: If accumulating a mixed aqueous/organic halogenated waste stream, verify the specific gravity of the mixture. Halogenated organic layers (like dichloromethane or chloroform often used to dissolve pyridine derivatives) typically have a specific gravity > 1.0.
Validation Check: Visually confirm that the organic layer sits on the bottom of the accumulation container. If the organic layer floats on top of the aqueous phase, the stream is likely non-halogenated or heavily diluted, immediately signaling a potential sorting error by laboratory staff.
Step 4: Storage Limits and Venting
Action: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Do not fill past 90% capacity.
Causality: Leaving 10% headspace accounts for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced container rupture.
Part 5: Operational Protocol: Spill Response and Decontamination
In the event of an accidental release of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine, immediate containment is required.
Step 1: Isolate and Evacuate
Action: Evacuate personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity to capture volatilized pyridine derivatives.
Step 2: Neutralize and Absorb
Action: For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels or sawdust.
Causality: Inert absorbents prevent exothermic reactions that could occur if the halogenated mixture interacts with organic cellulosic materials.
Step 3: Mechanical Recovery
Action: Using non-sparking tools, scoop the absorbed mixture (or carefully sweep the dry powder to avoid aerosolization) into a rigid, sealable HDPE container.
Step 4: Surface Decontamination (Self-Validating)
Action: Wash the spill surface with a mild alkaline detergent solution, followed by a distilled water rinse.
Validation Check: Swab the final rinse water on the surface using pH indicator paper. A neutral pH (6.5 - 7.5) validates that no residual acidic or reactive halogenated byproducts remain on the benchtop or floor.
Advanced Safety & Logistical Framework: Handling 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine
As a Senior Application Scientist, I approach the handling of halogenated pyridine derivatives not merely as a compliance exercise, but as a rigorous physicochemical challenge. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CA...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of halogenated pyridine derivatives not merely as a compliance exercise, but as a rigorous physicochemical challenge. 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine (CAS: 331809-15-5) is a highly versatile building block in pharmaceutical and agrochemical synthesis. However, its structural features—a brominated pyridine ring coupled via an ether linkage to a second pyridine moiety—impart significant lipophilicity and electrophilic reactivity. This combination facilitates rapid dermal absorption and potential respiratory irritation, demanding a highly specific Personal Protective Equipment (PPE) and logistical strategy to ensure absolute laboratory safety.
Hazard Profiling & Material Compatibility
Before selecting PPE, we must quantify the chemical threat. Halogenated heterocycles are notorious for permeating standard laboratory elastomers. The table below synthesizes the hazard profile and the empirical breakthrough times for common glove materials when exposed to [1].
Hazard / Property
Value / Classification
PPE Implication
GHS Classification
Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2
Requires multi-route barrier protection (dermal and respiratory).
Lipophilicity (LogP)
Est. 2.3 - 2.8
High risk of transdermal penetration; latex is strictly prohibited.
Nitrile Rubber (0.12 mm)
Breakthrough: ~15-30 mins
Suitable only for analytical scale (<100 mg) with double-gloving.
Butyl Rubber (0.30 mm)
Breakthrough: >240 mins
Mandatory for preparative scale (>1 g) or extended solvent exposure.
Mechanistic Causality of PPE Selection
PPE selection must be a self-validating system rooted in the compound's reactivity, fully compliant with [2]. We do not simply wear gloves; we deploy specific chemical barriers based on molecular interactions.
Hand Protection: The brominated pyridine ring, combined with the lipophilic ether linkage, significantly enhances the molecule's transdermal penetration coefficient. Standard latex offers zero resistance to halogenated organics. We mandate nitrile gloves (minimum 4 mil) for transient handling, as the nitrile cross-linking provides a temporary steric and chemical barrier. For prolonged exposure or when handled in aggressive solvents (e.g., DCM, DMF), butyl rubber gloves are required due to their high density and resistance to non-polar and halogenated permeation.
Eye & Face Protection: The ether linkage increases the risk of corneal damage upon contact. Standard safety glasses (ANSI Z87.1) are the baseline, but operations involving pressurized purification (e.g., flash chromatography) necessitate a full-face shield to prevent aerosolized exposure.
Respiratory Protection: While the vapor pressure of the neat solid is relatively low, aerosolization during weighing or transfer is a critical inhalation vector. A half-mask respirator with P100/Organic Vapor (OV) cartridges is required if handling the compound outside a certified, dynamically verified fume hood.
Protocol A: Aseptic Donning and Doffing for Preparative Synthesis
Pre-Inspection: Inspect butyl rubber gloves for micro-tears using the inflation test. Verify the fume hood face velocity is actively reading between 80-100 feet per minute (fpm).
Donning: Put on a flame-resistant, fluid-impermeable lab coat. Don a pair of inner nitrile gloves, followed by the heavy-duty outer butyl rubber gloves.
Execution: Weigh 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine within the fume hood using an anti-static weighing boat. This prevents the powder from aerosolizing via electrostatic repulsion.
Doffing: Wash the outer butyl gloves with soap and water before removal to neutralize residual chemical dust. Remove the outer gloves, then carefully peel off the inner nitrile gloves inside-out to trap any microscopic contamination.
Protocol B: Immediate Spill Response
Isolation: Immediately evacuate the 2-meter radius. Do not attempt to dry-sweep the powder, as this generates a highly respirable, toxic dust cloud.
Neutralization: Cover the spill with a damp, chemically inert absorbent pad (e.g., polypropylene). If the compound is dissolved in an organic solvent, use activated carbon or a universal chemical binder.
Collection: Using non-sparking tools, scoop the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.
Decontamination: Wash the spill area with a 5% sodium bicarbonate solution, followed by a DI water rinse, to hydrolyze and dilute any residual halogenated organics.
Logical Workflow for PPE Selection
The following decision tree dictates the necessary PPE and engineering controls based on the scale of your experiment.
Caption: Logical workflow for selecting PPE and engineering controls based on operational scale.
Waste Disposal & Logistical Plan
Following the rigorous guidelines established in [3], the disposal of 5-Bromo-2-(pyridin-3-ylmethoxy)pyridine requires strict segregation to prevent catastrophic laboratory incidents.
Classification: This compound, and any solvent contaminated with it (e.g., reaction filtrates, chromatography fractions), must be strictly classified as Halogenated Organic Waste .
Segregation: Never mix halogenated waste with non-halogenated solvents (e.g., acetone, ethanol) or alkali metals. Mixing halogenated pyridines with active metals (like sodium or potassium) can lead to violent, explosive reactions due to rapid halogen-metal exchange [3].
Containment: Store waste in clearly labeled, secondary-contained HDPE jerricans. Do not use galvanized steel safety cans, as halogenated compounds can cause severe corrosion and subsequent leakage into the laboratory environment.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12287, 3-Chloropyridine." PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (NCBI Bookshelf). Available at: [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.